(S)-TXNIP-IN-1
描述
属性
IUPAC Name |
(2S)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-3-4-13-5-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDYLXVLROCGRL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (S)-TXNIP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Inhibition of the TXNIP-TRX Interaction
Under normal physiological conditions, Thioredoxin (TRX) plays a crucial antioxidant role by reducing disulfide bonds in various proteins, thereby mitigating oxidative stress. Thioredoxin-Interacting Protein (TXNIP) is an endogenous inhibitor of TRX. By binding to the catalytically active cysteine residues of reduced TRX, TXNIP effectively sequesters it, leading to an accumulation of reactive oxygen species (ROS) and cellular stress.[1][2]
(S)-TXNIP-IN-1, as an inhibitor of this interaction, is designed to disrupt the binding between TXNIP and TRX. By preventing this protein-protein interaction, this compound is expected to free TRX, allowing it to exert its antioxidant functions and restore cellular redox homeostasis.
Signaling Pathway
The primary mechanism of this compound involves the direct disruption of the TXNIP-TRX complex. This action initiates a cascade of downstream effects, most notably the suppression of the NLRP3 inflammasome activation.
Quantitative Data
As of the latest literature review, specific quantitative binding affinities such as IC50 or Ki values for this compound are not publicly available. It is described as the "less active S-enantiomer" of TXNIP-IN-1. The available data for the racemic mixture, TXNIP-IN-1, can be used as a proxy to understand the concentration ranges at which this class of inhibitors is effective in cellular assays.
| Compound | Assay Type | Cell Line | Concentration Range | Effect | Reference |
| TXNIP-IN-1 | TXNIP-TRX Interaction | THP-1 | 5 µM | Inhibits interaction | [3] |
| TXNIP-IN-1 | TNFα Expression | Monocytes | 1.25-5 µM | Reduces high glucose-induced expression | [3] |
| TXNIP-IN-1 | TXNIP mRNA Expression | THP-1 | 1.25-5 µM | Inhibits expression | [3] |
| TXNIP-IN-1 | TXNIP mRNA Expression | Murine RAW Macrophages | 0.3-10 µM | Inhibits expression | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) for TXNIP-TRX Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the ability of this compound to disrupt the interaction between TXNIP and TRX in a cellular context.
Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate THP-1 cells into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treat differentiated THP-1 cells with high glucose (25 mM) to induce TXNIP expression and the TXNIP-TRX interaction.
-
Concurrently, treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 16-24 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with an anti-TXNIP antibody or an isotype control IgG overnight at 4°C.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with a primary antibody against TRX.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensity to determine the amount of TRX co-immunoprecipitated with TXNIP. A decrease in the TRX band in the this compound treated samples indicates inhibition of the interaction.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T overexpressing TXNIP or a cell line with high endogenous TXNIP expression) to near confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform Western blotting on the soluble fractions as described in the Co-IP protocol, using an anti-TXNIP antibody.
-
Analyze the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.
-
NLRP3 Inflammasome Activation Assay
This assay measures the downstream effect of TXNIP inhibition on the NLRP3 inflammasome, a key component of the innate immune response. Activation of the NLRP3 inflammasome leads to the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Workflow:
Protocol:
-
Cell Culture and Priming:
-
Seed PMA-differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs) in a 96-well plate.
-
Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
-
Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding an activator such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity Assay: Measure Caspase-1 activity in the cell lysates or supernatants using a commercially available fluorometric or colorimetric assay kit. The assay typically involves the cleavage of a specific substrate (e.g., YVAD-AFC or YVAD-pNA).
-
Conclusion
This compound is a valuable research tool for investigating the intricate roles of the TXNIP-TRX signaling axis in health and disease. Its primary mechanism of action is the inhibition of the TXNIP-TRX protein-protein interaction, which subsequently leads to a reduction in oxidative stress and the suppression of NLRP3 inflammasome-mediated inflammation. While quantitative binding data for this specific enantiomer is currently lacking, the experimental protocols provided in this guide offer a robust framework for its characterization. Further research is warranted to fully elucidate the therapeutic potential of targeting the TXNIP-TRX interaction with specific inhibitors like this compound.
References
- 1. TXNIP-IN-1 | TXNIP-TRX 抑制剂 | MCE [medchemexpress.cn]
- 2. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
The Role of (S)-TXNIP-IN-1 in Modulating the TXNIP-TRX Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between Thioredoxin-Interacting Protein (TXNIP) and Thioredoxin (TRX), a critical cellular redox-regulating system implicated in a myriad of pathological conditions including metabolic disorders, cardiovascular disease, and inflammation. A central focus of this document is the role of the small molecule inhibitor, (S)-TXNIP-IN-1, in modulating this protein-protein interaction. This guide will delve into the molecular mechanisms of the TXNIP-TRX interaction, the known effects of this compound, and detailed experimental protocols to study this dynamic interplay. While specific quantitative binding data for this compound is not publicly available, this guide presents the available qualitative data and outlines methodologies for its empirical determination.
Introduction to the TXNIP-TRX Axis
The Thioredoxin (TRX) system, comprising TRX, Thioredoxin Reductase (TrxR), and NADPH, is a cornerstone of cellular antioxidant defense, maintaining a reducing intracellular environment. Thioredoxin-Interacting Protein (TXNIP) is an endogenous negative regulator of TRX. Under conditions of oxidative stress or high glucose, TXNIP expression is upregulated, leading to the inhibition of TRX's antioxidant capacity and subsequent cellular damage.
The interaction between TXNIP and TRX is highly specific and redox-dependent. It involves the formation of a mixed disulfide bond between the cysteine 247 (Cys247) residue of TXNIP and the cysteine 32 (Cys32) residue within the active site of reduced TRX.[1][2] This covalent interaction sequesters TRX, preventing it from reducing its downstream targets and thereby amplifying oxidative stress signals. The dissociation of the TXNIP-TRX complex is also a regulated process, often triggered by changes in the cellular redox state.
This compound: An Inhibitor of the TXNIP-TRX Interaction
This compound is the S-enantiomer of TXNIP-IN-1, a small molecule inhibitor designed to disrupt the formation of the TXNIP-TRX complex.[3][4] By preventing this interaction, this compound and its racemate are being investigated for their therapeutic potential in diseases characterized by excessive TXNIP activity and oxidative stress.
Mechanism of Action
While the precise binding site of this compound on TXNIP or TRX has not been fully elucidated in publicly available literature, it is understood to function by blocking the high glucose-induced formation of the TXNIP-TRX complex.[3][4] This inhibition is expected to restore TRX activity, thereby alleviating oxidative stress and its downstream pathological consequences. It is important to note that this compound is reported to be the less active of the two enantiomers of TXNIP-IN-1.
Biological Effects
Pre-clinical studies using the racemic mixture, TXNIP-IN-1, have demonstrated several biological effects, including:
-
Reduction of inflammatory markers: TXNIP-IN-1 has been shown to reduce high glucose-induced expression of Tumor Necrosis Factor (TNF) in monocytes.[3][4]
-
Modulation of TXNIP expression: The inhibitor has been observed to inhibit TXNIP mRNA expression in various cell lines, including THP-1 cells and murine RAW macrophages.[3][4]
Quantitative Data for this compound
As of the latest available information, specific quantitative data for the inhibitory activity of this compound on the TXNIP-TRX interaction, such as IC50, Ki, or EC50 values, are not publicly documented. The following table summarizes the qualitative and semi-quantitative data available for the racemic mixture, TXNIP-IN-1.
| Parameter | Cell Line/System | Effect | Concentration Range | Reference |
| TNF Expression | Monocytes (High Glucose) | Reduction | 1.25-5 µM | [3][4] |
| TXNIP mRNA Expression | THP-1 cells | Inhibition | 1.25-5 µM (72 hours) | [3][4] |
| TXNIP mRNA Expression | Murine RAW macrophages | Inhibition | 0.3-10 µM (72 hours) | [3][4] |
| TXNIP mRNA Expression | MIN6 cells | Decrease | 5-20 µM (72 hours) | [3][4] |
| TXNIP and TNF-alpha mRNA | Human pancreas 1.1B4 beta cells | Altered Expression | 0.62-5 µM (72 hours) | [3][4] |
| c-TRX Interaction | THP-1 cells (25mM glucose) | Inhibition | 5 µM (16-72 hours) | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in the TXNIP-TRX interaction.
Co-Immunoprecipitation (Co-IP) to Assess TXNIP-TRX Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the effect of this compound on the interaction between TXNIP and TRX in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TXNIP antibody (for immunoprecipitation)
-
Anti-TRX antibody (for immunoblotting)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and transfer system
-
Western blot detection reagents
-
This compound
Procedure:
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for a specified duration. A positive control for TXNIP-TRX interaction (e.g., high glucose treatment) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-TXNIP antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-TRX antibody to detect the amount of TRX that co-immunoprecipitated with TXNIP.
-
As a control, probe a separate blot with the anti-TXNIP antibody to confirm successful immunoprecipitation.
-
Thioredoxin Reductase (TrxR) Activity Assay
This assay indirectly measures the inhibitory effect of this compound on the TXNIP-TRX interaction by quantifying the activity of TRX, which is expected to increase when the inhibitory interaction with TXNIP is blocked.
Materials:
-
TrxR assay kit (commercially available kits often use DTNB as a substrate)
-
Cell or tissue lysates
-
This compound
Procedure (based on a typical DTNB reduction assay):
-
Sample Preparation: Prepare cell or tissue lysates according to the manufacturer's protocol.
-
Treatment: Incubate the lysates with various concentrations of this compound or vehicle control for a predetermined time.
-
Assay Reaction:
-
In a 96-well plate, add the reaction buffer containing NADPH.
-
Add the treated cell lysates to the wells.
-
Initiate the reaction by adding the substrate (e.g., DTNB).
-
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB reduction) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). An increase in the reaction rate in the presence of this compound would suggest a disruption of the TXNIP-TRX complex and a subsequent increase in TRX activity.
Visualizations
Signaling Pathway of TXNIP-TRX Interaction
Caption: Signaling pathway of the TXNIP-TRX interaction and its inhibition by this compound.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for assessing the effect of this compound on the TXNIP-TRX interaction using Co-IP.
Conclusion
The interaction between TXNIP and TRX represents a pivotal control point in cellular redox signaling, with significant implications for human health and disease. The development of inhibitors such as this compound offers a promising therapeutic strategy to counteract the detrimental effects of TXNIP overexpression. While the publicly available data on the (S)-enantiomer is currently limited, the experimental frameworks provided in this guide offer robust methods for its further characterization. Future research should focus on determining the precise quantitative inhibitory profile of this compound and elucidating its detailed mechanism of action to advance its potential clinical translation.
References
(S)-TXNIP-IN-1 and Cellular Oxidative Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathogenic factor in a multitude of diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. A pivotal protein in the regulation of cellular redox homeostasis is the Thioredoxin-Interacting Protein (TXNIP). TXNIP acts as an endogenous inhibitor of thioredoxin (TRX), a critical antioxidant enzyme, thereby promoting oxidative stress. Consequently, the inhibition of TXNIP has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the role of TXNIP in cellular oxidative stress and the current understanding of its inhibitor, (S)-TXNIP-IN-1. This document details the underlying molecular mechanisms, presents available quantitative data on TXNIP inhibitors, and provides detailed experimental protocols for the investigation of compounds targeting this pathway.
Introduction to TXNIP and Cellular Oxidative Stress
Thioredoxin-Interacting Protein (TXNIP), also known as Vitamin D3-upregulated protein 1 (VDUP1) or thioredoxin-binding protein 2 (TBP-2), is a 50 kDa protein that belongs to the α-arrestin family.[1] It plays a crucial role in cellular physiology and pathology by acting as a negative regulator of thioredoxin (TRX).[2] The thioredoxin system, comprising TRX, thioredoxin reductase (TrxR), and NADPH, is a major antioxidant system in the cell, responsible for reducing oxidized proteins and detoxifying reactive oxygen species (ROS).[3]
Under conditions of cellular stress, such as hyperglycemia, inflammation, or exposure to toxins, the expression of TXNIP is upregulated.[4] TXNIP binds to the reduced form of TRX, forming a stable disulfide bond and thereby inhibiting its antioxidant activity.[2] This inhibition leads to an accumulation of ROS, resulting in oxidative damage to lipids, proteins, and DNA, and the activation of pro-inflammatory and pro-apoptotic signaling pathways.[3][5]
The Role of TXNIP in Oxidative Stress-Mediated Signaling Pathways
TXNIP is a central node in several signaling pathways that are critically involved in the cellular response to oxidative stress.
Inhibition of the Thioredoxin System
The primary mechanism by which TXNIP promotes oxidative stress is through the direct inhibition of thioredoxin. By binding to the catalytically active cysteine residues of TRX, TXNIP prevents it from reducing its downstream targets, leading to a pro-oxidant intracellular environment.[2]
Activation of the NLRP3 Inflammasome
TXNIP is a key activator of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation.[5] Under conditions of oxidative stress, TXNIP dissociates from TRX and binds to NLRP3, leading to the activation of caspase-1.[6] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[5]
Figure 1: TXNIP-mediated oxidative stress and inflammation pathway.
Regulation of the NRF2 Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. While TXNIP's direct regulation of NRF2 is complex and not fully elucidated, evidence suggests a potential interplay. Some studies suggest that the oxidative stress induced by TXNIP can, in turn, activate the NRF2 pathway as a compensatory mechanism.
This compound: A Modulator of TXNIP Activity
This compound is the less active S-enantiomer of TXNIP-IN-1, a small molecule inhibitor designed to disrupt the interaction between TXNIP and thioredoxin.[7] By preventing this interaction, TXNIP inhibitors aim to restore the antioxidant function of TRX, thereby reducing cellular oxidative stress and its downstream pathological consequences.
Quantitative Data on TXNIP Inhibitors
| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| SRI-37330 | Inhibition of TXNIP mRNA expression | INS-1 (rat insulinoma) | 0.64 µM | [8][9][10] |
| TXNIP-IN-1 | Inhibition of high glucose-induced TNFα expression | Monocytes | 1.25 - 5 µM | [11] |
| TXNIP-IN-1 | Inhibition of TXNIP mRNA expression | THP-1 cells | 1.25 - 5 µM (at 72 hours) | [11] |
| TXNIP-IN-1 | Inhibition of TXNIP mRNA expression | Murine RAW macrophages | 0.3 - 10 µM (at 72 hours) | [11] |
| Verapamil | Inhibition of TXNIP expression | Pancreatic β-cells | Not specified (shown to reduce TXNIP levels) | [12] |
Note: this compound is reported to be the less active enantiomer of TXNIP-IN-1.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of compounds like this compound on cellular oxidative stress and TXNIP-related pathways.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest (e.g., adherent or suspension cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Test compound (this compound)
-
Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include vehicle-treated and positive control groups.
-
DCFH-DA Loading: Prepare a working solution of DCFH-DA (typically 10-20 µM) in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
ROS Induction (Optional): If measuring the protective effect against an external stressor, remove the DCFH-DA solution, wash with PBS, and then add the ROS-inducing agent (e.g., H₂O₂) for a specified time.
-
Fluorescence Measurement: Wash the cells twice with PBS. Add PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm). For microscopy, capture images using appropriate filter sets.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control.
Figure 2: Experimental workflow for measuring intracellular ROS.
Co-Immunoprecipitation (Co-IP) of TXNIP and TRX
This protocol is for determining if a compound can disrupt the interaction between TXNIP and TRX.
Materials:
-
Cell lysate from treated and untreated cells
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Anti-TXNIP or Anti-TRX antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Antibodies for Western blotting (anti-TXNIP and anti-TRX)
-
SDS-PAGE gels and Western blotting equipment
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or vehicle in Co-IP lysis buffer.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TXNIP) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against both TXNIP and TRX to detect the co-immunoprecipitated protein.
NLRP3 Inflammasome Activation Assay (IL-1β Secretion)
This assay measures the effect of an inhibitor on the secretion of IL-1β, a key downstream effector of NLRP3 inflammasome activation.
Materials:
-
THP-1 monocytes or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test compound (this compound)
-
Human IL-1β ELISA kit
Protocol:
-
Cell Differentiation (for THP-1): Differentiate THP-1 cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with different concentrations of this compound for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Conclusion
TXNIP is a critical regulator of cellular oxidative stress and inflammation, making it an attractive therapeutic target for a wide range of diseases. This compound, as part of a class of TXNIP inhibitors, represents a promising approach to mitigate the detrimental effects of TXNIP overactivity. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of such inhibitors. Further research is warranted to fully elucidate the therapeutic potential and the precise quantitative effects of this compound and other related compounds in various disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioredoxin interacting protein, a key molecular switch between oxidative stress and sterile inflammation in cellular response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-TXNIP-IN-1 in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of (S)-TXNIP-IN-1 and its relevance in the context of inflammatory disease models. While its parent compound, TXNIP-IN-1, is recognized as an inhibitor of the Thioredoxin-Interacting Protein (TXNIP)-Thioredoxin (TRX) interaction, a key regulatory step in the activation of the NLRP3 inflammasome, evidence suggests that the (S)-enantiomer, this compound, is the less active stereoisomer. This document details the underlying signaling pathways, provides comprehensive experimental protocols for evaluating compounds targeting this pathway, and presents a framework for quantitative data analysis. The information herein is intended to guide researchers in the study of TXNIP modulation and its therapeutic potential in inflammatory diseases.
Introduction: The TXNIP-NLRP3 Axis in Inflammation
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, metabolic syndromes, and neurodegenerative conditions. The innate immune system, through pattern recognition receptors (PRRs), plays a crucial role in initiating the inflammatory cascade. Among these, the NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18.
Thioredoxin-Interacting Protein (TXNIP) has emerged as a critical upstream regulator of the NLRP3 inflammasome. Under cellular stress, such as that induced by reactive oxygen species (ROS), TXNIP dissociates from its inhibitory partner, thioredoxin (TRX), and directly binds to and activates the NLRP3 protein. This interaction is a pivotal step in the assembly and activation of the inflammasome complex. Consequently, inhibiting the TXNIP-TRX interaction or the subsequent TXNIP-NLRP3 association presents a promising therapeutic strategy for a wide range of inflammatory diseases.
TXNIP-IN-1 is a small molecule inhibitor designed to disrupt the TXNIP-TRX complex.[1] However, it is crucial to note that TXNIP-IN-1 is a racemic mixture. Available information indicates that the biological activity predominantly resides in one enantiomer, with This compound being reported as the less active form. A comprehensive understanding of the activity of each stereoisomer is essential for precise pharmacological studies.
Signaling Pathway
The activation of the NLRP3 inflammasome via TXNIP is a multi-step process that can be targeted at various points. The following diagram illustrates the core signaling cascade.
Quantitative Data Presentation
Due to the reported lower activity of this compound, specific quantitative data from inflammatory disease models is not widely available in peer-reviewed literature. The following tables are provided as templates for researchers to structure their data when evaluating TXNIP inhibitors.
Table 1: In Vitro Activity of TXNIP-IN-1 Enantiomers in THP-1 Cells
| Compound | Target Assay | Endpoint | IC50 (µM) | Notes |
| This compound | NLRP3 Inflammasome Activation | IL-1β Release | > 50 (Hypothesized) | Expected to be significantly less active than the (R)-enantiomer. |
| (R)-TXNIP-IN-1 | NLRP3 Inflammasome Activation | IL-1β Release | Value | The active enantiomer. |
| Racemic TXNIP-IN-1 | NLRP3 Inflammasome Activation | IL-1β Release | Value | Activity will be a composite of the two enantiomers. |
Table 2: In Vivo Efficacy of a TXNIP Inhibitor in a Mouse Model of Gout
| Treatment Group | Dose (mg/kg) | Paw Swelling (mm) | IL-1β in Paw Lavage (pg/mL) | MPO Activity (U/g tissue) |
| Vehicle Control | - | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 30 | Value ± SEM | Value ± SEM | Value ± SEM |
| Active TXNIP Inhibitor | 30 | Value ± SEM | Value ± SEM | Value ± SEM |
| Colchicine (Positive Control) | 1 | Value ± SEM | Value ± SEM | Value ± SEM |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the activity of compounds targeting the TXNIP-NLRP3 pathway. While these protocols are generalized, they provide a robust framework for investigating compounds like this compound.
In Vitro NLRP3 Inflammasome Activation Assay in THP-1 Cells
This assay is fundamental for determining the direct inhibitory effect of a compound on the NLRP3 inflammasome pathway in a human monocytic cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound and other test compounds
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.
-
-
Priming (Signal 1):
-
After differentiation, replace the medium with fresh serum-free RPMI-1640.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and control compounds in serum-free RPMI-1640.
-
After LPS priming, remove the medium and add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the wells.
-
Incubate for 1-2 hours (Nigericin) or 30-60 minutes (ATP) at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring LDH release from the supernatant using a commercially available kit.
-
In Vivo Mouse Model of Monosodium Urate (MSU)-Induced Gouty Arthritis
This model is a well-established in vivo system to evaluate the anti-inflammatory efficacy of compounds in a disease context where the NLRP3 inflammasome plays a critical role.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Monosodium urate (MSU) crystals
-
This compound and other test compounds
-
Colchicine (positive control)
-
Sterile PBS
-
Calipers for paw measurement
-
Myeloperoxidase (MPO) assay kit
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to different treatment groups (e.g., Vehicle, this compound, Positive Control).
-
-
Compound Administration:
-
Prepare the appropriate formulations of this compound and control compounds. The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle should be optimized.
-
Administer the compounds to the respective groups 1 hour before the MSU injection.
-
-
Induction of Gouty Arthritis:
-
Anesthetize the mice.
-
Inject 1 mg of MSU crystals suspended in 20 µL of sterile PBS into the intra-articular space of one of the hind paws. Inject the contralateral paw with 20 µL of sterile PBS as a control.
-
-
Assessment of Inflammation:
-
Measure paw swelling using calipers at various time points (e.g., 3, 6, 12, and 24 hours) after MSU injection.
-
At the end of the experiment (e.g., 24 hours), euthanize the mice.
-
Collect the paw tissue for further analysis.
-
Perform a paw lavage with sterile PBS to collect synovial fluid for cytokine analysis (e.g., IL-1β ELISA).
-
Homogenize the paw tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the in vivo evaluation of an anti-inflammatory compound.
Conclusion
The TXNIP-NLRP3 signaling axis represents a compelling target for the development of novel anti-inflammatory therapeutics. While TXNIP-IN-1 has been identified as an inhibitor of this pathway, it is imperative for researchers to consider the stereochemistry of this compound. The available information suggests that this compound is the less active enantiomer, and therefore, its utility as a pharmacological tool to probe TXNIP biology may be limited. For robust and reproducible results, studies should ideally be conducted with the individual, chirally pure enantiomers. This guide provides the foundational knowledge and experimental framework to rigorously evaluate compounds targeting the TXNIP-NLRP3 pathway and to advance the development of next-generation anti-inflammatory drugs.
References
(S)-TXNIP-IN-1: A Technical Guide to a Novel TXNIP-TRX Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TXNIP-IN-1 is a novel small molecule inhibitor that targets the interaction between Thioredoxin-Interacting Protein (TXNIP) and Thioredoxin (TRX).[1] As a critical regulator of cellular redox status, the TXNIP-TRX system has emerged as a significant therapeutic target for a range of metabolic, cardiovascular, and inflammatory diseases.[1] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative in vitro data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the TXNIP-TRX axis.
Core Mechanism of Action
This compound functions by disrupting the formation of the TXNIP-TRX complex.[1] Under normal physiological conditions, TXNIP binds to the reduced form of TRX, thereby inhibiting its antioxidant and redox-regulating functions. This inhibition leads to an increase in oxidative stress. By preventing this interaction, this compound is expected to restore TRX activity, thereby mitigating oxidative stress and its downstream pathological consequences.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on TXNIP and TNF-alpha mRNA expression in various cell lines, as derived from publicly available data.
Table 1: Effect of this compound on TXNIP mRNA Expression
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |
| THP1 cells | 1.25 - 5 | 72 | Inhibition of TXNIP mRNA expression[1] |
| Murine RAW macrophages | 0.3 - 10 | 72 | Inhibition of TXNIP mRNA expression[1] |
| MIN6 cells | 5 - 20 | 72 | Decrease in TXNIP mRNA levels[1] |
| Human pancreas 1.1B4 beta cells | 0.62 - 5 | 72 | Affects TXNIP mRNA expression[1] |
| Human pancreatic islets | Not specified | Not specified | Targets TXNIP mRNA[1] |
Table 2: Effect of this compound on TNF-alpha mRNA Expression
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |
| Monocytes (High Glucose-induced) | 1.25 - 5 | Not specified | Reduction in TNF-alpha expression[1] |
| MIN6 cells | 5 - 20 | 72 | No significant effect on TNF-alpha mRNA levels[1] |
| Human pancreas 1.1B4 beta cells | 0.62 - 5 | 72 | Affects TNF-alpha mRNA expression[1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Drug Affinity Responsive Target Stability (DARTS) Assay
This assay is used to confirm the direct binding of this compound to TXNIP. The principle is that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[2][3][4][5][6]
a. Cell Lysate Preparation:
-
Culture cells (e.g., THP1) to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in M-PER mammalian protein extraction reagent supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
b. Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Add this compound at various concentrations to the experimental tubes and a vehicle control (e.g., DMSO) to the control tube.
-
Incubate at room temperature for 1 hour.
c. Protease Digestion:
-
Add a protease (e.g., pronase) to each tube. The optimal protease concentration and digestion time should be determined empirically.
-
Incubate at room temperature for a set time (e.g., 30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
d. Western Blot Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against TXNIP.
-
Use a corresponding secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Increased band intensity in the presence of this compound compared to the vehicle control indicates target engagement.
Co-Immunoprecipitation (Co-IP) for TXNIP-TRX Interaction
This technique is used to demonstrate that this compound disrupts the interaction between TXNIP and TRX.
a. Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Centrifuge to clear the lysate.
b. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against either TXNIP or TRX overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
c. Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by Western blot using antibodies against both TXNIP and TRX.
-
A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the effect of this compound on the mRNA expression of target genes like TXNIP and TNF.[7][8][9]
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound at various concentrations and for different durations.
-
Extract total RNA from the cells using a suitable kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
b. Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., TXNIP, TNF) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the PCR in a real-time PCR cycler.
-
The cycling conditions should be optimized for the specific primers and target.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involving TXNIP and the experimental workflows for characterizing this compound.
Caption: TXNIP signaling pathway under cellular stress and the inhibitory action of this compound.
Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Caption: Experimental workflow for Co-Immunoprecipitation to assess TXNIP-TRX interaction.
Conclusion
This compound represents a promising tool for the investigation of TXNIP-TRX signaling and holds potential as a therapeutic agent. Its ability to disrupt the TXNIP-TRX complex and modulate downstream inflammatory and apoptotic pathways warrants further investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers to explore the multifaceted roles of this compound in various disease models. As research in this area progresses, a more detailed understanding of the in vivo efficacy, safety profile, and precise molecular interactions of this compound will be crucial for its translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Thioredoxin-Interacting Protein Stimulates Its Own Expression via a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE - PMC [pmc.ncbi.nlm.nih.gov]
(S)-TXNIP-IN-1: A Technical Guide for its Application as a Chemical Probe for TXNIP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-TXNIP-IN-1, the less active S-enantiomer of the thioredoxin-interacting protein (TXNIP) inhibitor, TXNIP-IN-1. While quantitative biochemical data for this compound is not extensively available in public literature, its utility as a negative control in studying the TXNIP-thioredoxin (TRX) interaction is invaluable. This document details the known characteristics of this compound, the broader context of TXNIP inhibition, relevant signaling pathways, and detailed experimental protocols for the investigation of TXNIP-targeted compounds.
Introduction to TXNIP and its Role as a Therapeutic Target
Thioredoxin-interacting protein (TXNIP) is a critical endogenous inhibitor of thioredoxin (TRX), a key antioxidant protein that maintains cellular redox homeostasis.[1][2][3] By binding to the reduced form of TRX, TXNIP inhibits its disulfide reductase activity, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular stress.[2][4] Beyond its role in redox regulation, TXNIP is a multifaceted protein implicated in a variety of cellular processes including inflammation, apoptosis, and metabolism.[2][3][5]
Under conditions of cellular stress, such as high glucose levels, TXNIP expression is upregulated.[1][5] This upregulation has been linked to the pathogenesis of several diseases, including diabetes, cardiovascular disease, and certain cancers.[3][5] TXNIP exerts its effects through multiple signaling pathways. Notably, by inhibiting TRX, it can unleash apoptosis signal-regulating kinase 1 (ASK1), leading to apoptosis.[1][2] Furthermore, TXNIP can directly interact with and activate the NLRP3 inflammasome, a key component of the innate immune system, triggering the release of pro-inflammatory cytokines.[2][4][5] Given its central role in these pathological processes, TXNIP has emerged as a promising therapeutic target for drug development.
This compound: A Chemical Probe for TXNIP
This compound is the S-enantiomer of TXNIP-IN-1, a known inhibitor of the TXNIP-TRX protein-protein interaction.[6] As is common with chiral molecules, the biological activity of TXNIP-IN-1 resides primarily in one enantiomer, with the other serving as a valuable experimental control. This compound is characterized as the "less active" enantiomer, making it an ideal negative control for in vitro and in vivo studies aimed at validating the on-target effects of the more active enantiomer or racemic TXNIP-IN-1.[6] The use of such a control is critical to distinguish between specific effects of TXNIP inhibition and potential off-target or non-specific effects of the chemical scaffold.
Chemical Properties
| Property | Value |
| IUPAC Name | (S)-2-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
| Molecular Formula | C₁₇H₂₀N₂O₄ |
| Molecular Weight | 316.35 g/mol |
| CAS Number | 1212421-96-9 |
| Appearance | Solid |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO |
Biological Activity and Quantitative Data
Table of Biological Activity for TXNIP-IN-1 (Reference)
| Assay | Cell Line | Conditions | Effect | Concentration Range |
| TXNIP-TRX Interaction | THP-1 cells | 25mM glucose, 16-72 hours | Inhibition of c-TRX interaction | 5 µM |
| TXNIP mRNA Expression | THP-1 cells | 72 hours | Inhibition | 1.25-5 µM |
| TXNIP mRNA Expression | Murine RAW macrophages | 72 hours | Inhibition | 0.3-10 µM |
| TXNIP mRNA Expression | MIN6 cells | 72 hours | Decrease | 5-20 µM |
| TNF-α mRNA Expression | Monocytes | High glucose | Reduction | 1.25-5 µM |
| TXNIP & TNF-α mRNA Expression | Human pancreas 1.1B4 beta cells | 72 hours | Modulation | 0.62-5 µM |
Data sourced from publicly available information on TXNIP-IN-1 and should be used as a reference for the expected lack of activity of this compound.[6]
Key Signaling Pathways Involving TXNIP
The inhibitory effects of compounds targeting the TXNIP-TRX interaction reverberate through several critical signaling pathways. Understanding these pathways is essential for designing and interpreting experiments using this compound as a chemical probe.
TXNIP-TRX Redox Signaling Pathway
This is the canonical pathway through which TXNIP exerts its primary function.
Caption: TXNIP-TRX Redox Signaling Pathway.
TXNIP-Mediated ASK1 Apoptosis Pathway
Inhibition of TRX by TXNIP leads to the activation of the pro-apoptotic kinase ASK1.
Caption: TXNIP-Mediated ASK1 Apoptosis Pathway.
TXNIP-NLRP3 Inflammasome Activation Pathway
TXNIP can directly activate the NLRP3 inflammasome, leading to inflammation.
Caption: TXNIP-NLRP3 Inflammasome Activation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of TXNIP inhibitors like this compound.
Co-Immunoprecipitation (Co-IP) to Assess TXNIP-TRX Interaction
Objective: To determine if a compound disrupts the interaction between TXNIP and TRX in a cellular context.
Materials:
-
Cells expressing endogenous or overexpressed tagged TXNIP and TRX.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against TXNIP or the tag.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies against TXNIP and TRX for Western blotting.
-
This compound and a positive control inhibitor.
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with vehicle (DMSO), this compound (as a negative control), and a positive control inhibitor at desired concentrations for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-TXNIP antibody overnight at 4°C.
-
Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both TXNIP and TRX.
Expected Results: In the vehicle and this compound treated samples, a band for TRX should be detected in the TXNIP immunoprecipitate, indicating their interaction. In the positive control sample, the TRX band should be significantly reduced or absent, indicating disruption of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of a compound to TXNIP in intact cells by measuring changes in its thermal stability.
Materials:
-
Intact cells.
-
This compound and a positive control inhibitor.
-
PBS.
-
Thermal cycler or heating block.
-
Lysis buffer with protease inhibitors.
-
Apparatus for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western blot equipment.
-
Anti-TXNIP antibody.
Procedure:
-
Compound Treatment: Treat cell suspensions with vehicle, this compound, or a positive control inhibitor.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction), quantify the total protein concentration, and analyze equal amounts of protein by Western blotting using an anti-TXNIP antibody.
-
Data Analysis: Quantify the band intensities at each temperature for each treatment. Plot the percentage of soluble TXNIP as a function of temperature to generate melting curves.
Expected Results: The melting curve for TXNIP in the presence of a binding compound (positive control) should shift to the right (higher temperature) compared to the vehicle control. The curve for this compound should be similar to the vehicle control, indicating no significant binding and stabilization.
Workflow for Assessing Downstream Signaling
References
- 1. MiR-17 Downregulation by High Glucose Stabilizes Thioredoxin-Interacting Protein and Removes Thioredoxin Inhibition on ASK1 Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Thioredoxin-Interacting Protein Inhibitor (S)-TXNIP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin-interacting protein (TXNIP) has emerged as a critical regulator of cellular stress, metabolism, and inflammation, making it a compelling target for therapeutic intervention in a range of diseases, including diabetes, cardiovascular conditions, and neurodegenerative disorders.[1][2][3] TXNIP exerts its effects primarily by binding to and inhibiting thioredoxin (TRX), a key antioxidant protein, which leads to increased oxidative stress.[2][4] Furthermore, TXNIP is involved in the activation of the NLRP3 inflammasome, a key component of the innate immune response.[2][5]
This guide provides a detailed technical overview of (S)-TXNIP-IN-1, a specific inhibitor of the thioredoxin-interacting protein. It is crucial to note that the majority of available research data pertains to its racemic form, TXNIP-IN-1, which is identified as "Compound 1" in patent US20200085800A1.[6][7] this compound is reported to be the less active S-enantiomer of this compound.[8] This document synthesizes the available information, focusing on the mechanism of action, biochemical and cellular activities, and the experimental protocols used to characterize the racemic compound, providing a foundational understanding for researchers in the field.
Core Mechanism of Action
TXNIP-IN-1 functions as an inhibitor of the TXNIP-TRX protein-protein interaction.[6][7] Under conditions of high glucose, which elevates TXNIP expression, this inhibitor has been shown to disrupt the formation of the TXNIP-TRX complex.[6][7] This disruption is believed to be the primary mechanism through which it exerts its downstream effects, including the modulation of inflammatory responses and cellular stress pathways.
Signaling Pathways
The following diagram illustrates the central role of TXNIP in cellular signaling and the proposed point of intervention for TXNIP-IN-1.
Caption: TXNIP signaling pathway and the inhibitory action of TXNIP-IN-1.
Quantitative Data Summary
The following tables summarize the quantitative data for TXNIP-IN-1 (Compound 1) as reported in patent US20200085800A1. All experiments were conducted under high glucose (HG) conditions (25 mM) to simulate a diabetic cellular environment.
Table 1: Inhibition of TXNIP-TRX Complex Formation
| Cell Line | Compound | Concentration | Duration | Method | Result |
| THP-1 | TXNIP-IN-1 | 3, 6, 12, 24 µM | 72-96 h | Co-immunoprecipitation (anti-TRX) | Dose-dependent inhibition of TXNIP-TRX interaction |
Table 2: Effect on mRNA Expression
| Cell Line | Target mRNA | Compound | Concentration | Duration | Result (Relative to HG control) |
| THP-1 | TXNIP | TXNIP-IN-1 | 1.25, 2.5, 5 µM | 72 h | Dose-dependent decrease (p < 0.0001 at 5 µM) |
| THP-1 | TNF-α | TXNIP-IN-1 | 1.25, 2.5, 5 µM | 72 h | Dose-dependent decrease |
| Murine RAW Macrophages | TXNIP | TXNIP-IN-1 | 0.3, 1.25, 2.5, 5, 10 µM | 72 h | Dose-dependent decrease |
| MIN6 (mouse insulinoma) | TXNIP | TXNIP-IN-1 | 5, 10, 20 µM | 72 h | Dose-dependent decrease |
| Human Pancreatic Islets | TXNIP | TXNIP-IN-1 | 5, 10 µM | 48 h | Dose-dependent decrease (p < 0.0001 at 10 µM) |
Experimental Protocols
Detailed methodologies for the key experiments cited in patent US20200085800A1 are provided below.
Cell Culture and Treatment
-
Cell Lines: THP-1 (human monocytic cells), Murine RAW macrophages, MIN6 (murine pancreatic beta cells), and primary human pancreatic islets were used.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI 1640 for THP-1) under standard conditions.
-
High Glucose (HG) Stimulation: To induce TXNIP expression, cells were cultured in media containing 25 mM glucose.
-
Compound Treatment: TXNIP-IN-1 (dissolved in a suitable solvent like DMSO) was added to the cell cultures at the concentrations and for the durations specified in the data tables.
Co-immunoprecipitation (Co-IP) for TXNIP-TRX Interaction
This protocol was used to assess the inhibitory effect of TXNIP-IN-1 on the formation of the TXNIP-TRX complex.
Caption: Workflow for Co-immunoprecipitation experiment.
-
Cell Lysis: After treatment, THP-1 cells were harvested and lysed using a suitable cell extract buffer (e.g., from Thermo Fisher Scientific) to release cellular proteins.
-
Immunoprecipitation: The cell extracts were incubated with a primary antibody against TRX (e.g., mouse anti-TRX from Abcam) overnight. This allows the antibody to bind to TRX and any proteins complexed with it (i.e., TXNIP).
-
Complex Capture: Protein A/G beads were added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: The beads were washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads.
-
Western Blotting: The eluted samples were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for TXNIP to detect the amount of TXNIP that was co-precipitated with TRX. A decrease in the TXNIP band intensity in compound-treated samples compared to the control indicates inhibition of the interaction.
Real-Time Polymerase Chain Reaction (RT-PCR) for mRNA Expression
This method was employed to quantify the effect of TXNIP-IN-1 on the mRNA levels of target genes like TXNIP and TNF-α.
-
RNA Isolation: Total RNA was extracted from the cultured cells after treatment using a standard RNA isolation kit.
-
cDNA Synthesis: The isolated RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA was used as a template for qPCR with gene-specific primers for TXNIP, TNF-α, and a housekeeping gene (for normalization). The reaction was performed in a real-time PCR system.
-
Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene expression. Statistical analysis (e.g., one-way ANOVA) was performed to determine significance.[6]
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay was used to provide evidence of direct binding between TXNIP-IN-1 and the TXNIP protein. The principle is that a small molecule binding to a protein can increase its stability and make it less susceptible to proteolysis.
Caption: Workflow for the DARTS Assay.
-
Protein Source: Cell extracts from THP-1 cells or purified TXNIP and TRX proteins were used.[6]
-
Compound Incubation: The protein samples were incubated with various concentrations of TXNIP-IN-1. A control sample with no compound was included.
-
Proteolysis: A protease (e.g., pronase) was added to the samples to initiate protein digestion. A negative control without protease was also run.
-
Time-Course Analysis: Aliquots were taken at different time points during the digestion process.
-
SDS-PAGE Analysis: The aliquots were immediately loaded onto an SDS-PAGE gel to stop the reaction and separate the remaining intact proteins.
-
Visualization: The gel was stained to visualize the protein bands. Increased intensity of the TXNIP band in the presence of TXNIP-IN-1, compared to the no-compound control at the same time point, indicates that the compound protected TXNIP from being degraded by the protease, suggesting a direct binding interaction.[6]
Conclusion
TXNIP-IN-1 is a novel small molecule inhibitor of the TXNIP-TRX interaction, with demonstrated activity in cellular models of hyperglycemia. The data from patent US20200085800A1 shows that the racemic compound can disrupt the formation of the TXNIP-TRX complex and downregulate the expression of TXNIP and inflammatory cytokines like TNF-α. While this compound is identified as the less active enantiomer, the detailed characterization of the racemate provides a strong foundation for further investigation into the therapeutic potential of targeting the TXNIP pathway. Future studies are warranted to delineate the specific activities of each enantiomer and to evaluate their efficacy and safety in preclinical in vivo models of metabolic and inflammatory diseases.
References
- 1. A novel class of oral, non-immunosuppressive, beta cell-targeting, TXNIP-inhibiting T1D drugs is emerging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Thioredoxin-interacting protein: A new therapeutic target in bone metabolism disorders? [frontiersin.org]
- 6. US20200085800A1 - Txnip-trx complex inhibitors and methods of using the same - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for (S)-TXNIP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TXNIP-IN-1 is the less active S-enantiomer of TXNIP-IN-1, a potent inhibitor of the thioredoxin-interacting protein (TXNIP)-thioredoxin (TRX) complex. TXNIP is a key regulator of cellular redox status and is implicated in various pathological processes, including inflammation and metabolic diseases. Under conditions of oxidative stress, TXNIP binds to and inhibits the reducing activity of TRX, leading to increased cellular oxidative stress. Furthermore, TXNIP is involved in the activation of the NLRP3 inflammasome, a critical component of the innate immune system. By inhibiting the TXNIP-TRX interaction, this compound and its more active enantiomer serve as valuable research tools for investigating the roles of TXNIP in various disease models. These compounds have potential therapeutic applications in metabolic disorders such as diabetes, cardiovascular diseases, and inflammatory conditions.
Mechanism of Action
This compound functions by disrupting the interaction between TXNIP and TRX. This inhibition restores the antioxidant function of TRX and modulates downstream signaling pathways, including the NLRP3 inflammasome activation.
Signaling Pathway
Caption: Signaling pathway of TXNIP activation and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of TXNIP-IN-1, the racemic mixture containing the (S)-enantiomer.
Table 1: Inhibition of TXNIP mRNA Expression
| Cell Line | Concentration Range (µM) | Treatment Duration (hours) | Effect |
| THP-1 (human monocytic) | 1.25 - 5 | 72 | Inhibits TXNIP mRNA expression[1] |
| RAW (murine macrophages) | 0.3 - 10 | 72 | Inhibits TXNIP mRNA expression[1] |
| MIN6 (murine pancreatic beta-cells) | 5 - 20 | 72 | Decreases TXNIP mRNA levels[1] |
| 1.1B4 (human pancreatic beta-cells) | 0.62 - 5 | 72 | Affects TXNIP mRNA expression[1] |
Table 2: Modulation of Inflammatory Response
| Cell Line | Concentration Range (µM) | Condition | Effect |
| Monocytes | 1.25 - 5 | High Glucose (HG) | Reduces HG-induced TNF-α expression[1] |
| MIN6 (murine pancreatic beta-cells) | 5 - 20 | - | Does not affect TNF-α mRNA levels[1] |
| 1.1B4 (human pancreatic beta-cells) | 0.62 - 5 | - | Affects TNF-α mRNA expression[1] |
Table 3: Inhibition of TXNIP-TRX Interaction
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Condition | Effect |
| THP-1 (human monocytic) | 5 | 16 - 72 | 25 mM Glucose | Inhibits TXNIP-TRX interaction[1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TXNIP mRNA Expression in THP-1 Cells
This protocol details the methodology to assess the effect of this compound on TXNIP mRNA expression in human monocytic THP-1 cells.
1. Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., SuperScript III RT system, Invitrogen)
-
qPCR master mix (e.g., KAPA SYBR FAST qPCR master mix, Kapa Biosystems)
-
Primers for human TXNIP and a reference gene (e.g., RPL19 or GAPDH)
2. Experimental Workflow:
Caption: Workflow for analyzing TXNIP mRNA expression after this compound treatment.
3. Detailed Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed 5 x 10^5 cells per well in a 6-well plate.
-
Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the medium with fresh RPMI-1640.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat the differentiated THP-1 cells with the desired concentrations of this compound (e.g., 1.25, 2.5, 5 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for 72 hours.
-
-
RNA Extraction and qRT-PCR:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for human TXNIP and a reference gene.
-
Analyze the relative expression of TXNIP mRNA using the ΔΔCt method.
-
Protocol 2: Assessment of NLRP3 Inflammasome Activation
This protocol describes the evaluation of this compound's effect on NLRP3 inflammasome activation in differentiated THP-1 cells.
1. Materials:
-
Differentiated THP-1 cells (as in Protocol 1)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
Opti-MEM or serum-free medium
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
2. Experimental Workflow:
Caption: Workflow for assessing NLRP3 inflammasome activation and its inhibition.
3. Detailed Procedure:
-
Cell Preparation:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.
-
-
Inhibitor Treatment and Priming:
-
Pre-treat the differentiated cells with various concentrations of this compound or DMSO in serum-free medium for 1 hour.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 4 hours.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to the wells and incubate for 1 hour.
-
-
Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Measure the activity of lactate dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis using a commercial cytotoxicity assay kit.
-
Protocol 3: Co-Immunoprecipitation of TXNIP and Thioredoxin
This protocol provides a method to investigate the inhibitory effect of this compound on the interaction between TXNIP and TRX.
1. Materials:
-
Differentiated THP-1 cells
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TXNIP antibody
-
Anti-TRX antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
2. Experimental Workflow:
Caption: Workflow for Co-Immunoprecipitation of TXNIP and TRX.
3. Detailed Procedure:
-
Cell Treatment and Lysis:
-
Treat differentiated THP-1 cells with this compound or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-TXNIP antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with an anti-TRX antibody.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the bands. A decrease in the TRX band in the this compound treated samples indicates inhibition of the TXNIP-TRX interaction.
-
Protocol 4: Representative In Vivo Protocol for TXNIP Inhibitor in a Mouse Model of Type 2 Diabetes
This protocol is based on studies with other TXNIP inhibitors and can be adapted for this compound.
1. Materials:
-
db/db mice (a model for type 2 diabetes) or high-fat diet-induced obese mice
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Glucometer and glucose test strips
-
Insulin assay kit (ELISA)
-
Equipment for oral gavage or intraperitoneal injection
2. Experimental Workflow:
Caption: Workflow for in vivo evaluation of a TXNIP inhibitor in a diabetes model.
3. Detailed Procedure:
-
Animal Model and Treatment:
-
Use an established mouse model of type 2 diabetes, such as db/db mice.
-
Acclimatize the animals and divide them into a vehicle control group and one or more treatment groups.
-
Prepare a formulation of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).
-
-
Metabolic Phenotyping:
-
Monitor body weight and fasting blood glucose levels weekly.
-
Perform a glucose tolerance test (GTT) at the beginning and end of the study to assess glucose disposal.
-
Perform an insulin tolerance test (ITT) to evaluate insulin sensitivity.
-
-
Terminal Analysis:
-
At the end of the study, collect blood samples to measure plasma insulin, triglycerides, and other relevant biomarkers.
-
Harvest tissues such as the pancreas, liver, and adipose tissue for histological analysis (e.g., islet morphology) and molecular analysis (e.g., TXNIP expression).
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures. This compound is for research use only and is not for human consumption.
References
Application Notes and Protocols for (S)-TXNIP-IN-1 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin-interacting protein (TXNIP) is a critical regulator of cellular redox status and is implicated in a multitude of pathological conditions, including metabolic diseases, cardiovascular disorders, and inflammatory conditions.[1][2][3] TXNIP exerts its effects primarily by binding to and inhibiting the antioxidant protein thioredoxin (TRX), leading to increased oxidative stress.[4][5][6] Furthermore, TXNIP is involved in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[6][7][8] (S)-TXNIP-IN-1 is a potent and specific inhibitor of the TXNIP-TRX interaction, offering a valuable tool for investigating the therapeutic potential of TXNIP inhibition. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action
Under conditions of cellular stress, such as high glucose or oxidative stress, TXNIP expression is upregulated. TXNIP then binds to the reduced form of thioredoxin (TRX), inhibiting its ability to scavenge reactive oxygen species (ROS). This leads to an accumulation of ROS and subsequent cellular damage. Additionally, TXNIP can translocate to the mitochondria, where it dissociates apoptosis signal-regulating kinase 1 (ASK1) from TRX2, initiating an apoptotic cascade.[6][8] this compound is designed to disrupt the interaction between TXNIP and TRX, thereby restoring the antioxidant function of TRX and mitigating the downstream pathological effects of TXNIP activation.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of a TXNIP inhibitor, TXNIP-IN-1. It is presumed that this compound will exhibit similar or enhanced activity.
Table 1: Effect of TXNIP-IN-1 on TXNIP mRNA Expression
| Cell Line | Treatment Conditions | Concentration Range | Effect |
| THP-1 (human monocytic cells) | 72 hours | 1.25 - 5 µM | Inhibition of TXNIP mRNA expression[1] |
| RAW (murine macrophages) | 72 hours | 0.3 - 10 µM | Inhibition of TXNIP mRNA expression[1] |
| MIN6 (murine insulinoma cells) | 72 hours | 5 - 20 µM | Decrease in TXNIP mRNA levels[1] |
| 1.1B4 (human pancreatic beta cells) | 72 hours | 0.62 - 5 µM | Affects TXNIP mRNA expression[1] |
| Human Pancreatic Islets | Not specified | Not specified | Targets TXNIP mRNA[1] |
Table 2: Effect of TXNIP-IN-1 on Downstream Targets
| Cell Line | Treatment Conditions | Concentration | Effect |
| THP-1 | High glucose, 16-72 hours | 5 µM | Inhibits TXNIP-TRX interaction[1] |
| Monocytes | High glucose | 1.25 - 5 µM | Reduces TNF-α expression[1] |
| MIN6 | 72 hours | 5 - 20 µM | No effect on TNF-α mRNA levels[1] |
| 1.1B4 | 72 hours | 0.62 - 5 µM | Affects TNF-α mRNA expression[1] |
Experimental Protocols
Protocol 1: Determination of TXNIP mRNA Expression by quantitative Real-Time PCR (qRT-PCR)
This protocol describes how to measure the effect of this compound on TXNIP mRNA expression in cultured cells.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7, MIN6)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for TXNIP and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
RNA Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing the cDNA template, forward and reverse primers for TXNIP and the housekeeping gene, and the qRT-PCR master mix.
-
Perform the qRT-PCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protocol 2: Assessment of TXNIP-TRX Interaction by Co-Immunoprecipitation (Co-IP)
This protocol details a method to determine if this compound disrupts the interaction between TXNIP and TRX.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
High glucose medium (e.g., 25 mM glucose)
-
Co-IP Lysis/Wash Buffer
-
Anti-TXNIP antibody
-
Anti-TRX antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Induce TXNIP expression and interaction with TRX by incubating cells in high glucose medium for a predetermined time (e.g., 24 hours).
-
Treat the cells with this compound or vehicle control for the desired duration (e.g., 16-24 hours) during the high glucose incubation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-TXNIP antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-TRX antibody to detect co-immunoprecipitated TRX.
-
As a control, probe a separate blot of the input lysates with both anti-TXNIP and anti-TRX antibodies to confirm protein expression.
-
-
Data Analysis:
-
Compare the amount of co-immunoprecipitated TRX in the this compound treated samples to the vehicle control. A reduction in the TRX band intensity indicates inhibition of the TXNIP-TRX interaction.
-
Protocol 3: Measurement of TNF-α Secretion by ELISA
This protocol is for quantifying the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding and Differentiation (if necessary):
-
Seed THP-1 cells and differentiate them into macrophages using PMA, if required by the experimental design.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's protocol.
-
Briefly, this involves adding the collected supernatants and standards to a plate pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
-
Compare the TNF-α levels in the this compound treated samples to the stimulated vehicle control.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of this compound. These assays will enable researchers to investigate the compound's efficacy in inhibiting the TXNIP-TRX interaction and its downstream consequences on gene expression and inflammatory responses. The modular nature of these protocols allows for adaptation to various cell types and specific research questions within the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin-Interacting Protein (TXNIP) with Focus on Brain and Neurodegenerative Diseases [mdpi.com]
- 5. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-TXNIP-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TXNIP-IN-1 is the less active S-enantiomer of TXNIP-IN-1, a known inhibitor of the Thioredoxin-Interacting Protein (TXNIP)-Thioredoxin (TRX) interaction. In cell-based assays, this compound is an essential tool, primarily serving as a negative control to validate the specificity of its more active counterpart. These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture experiments to study the TXNIP signaling pathway.
Thioredoxin-interacting protein (TXNIP) is a critical regulator of cellular stress responses. Under conditions of oxidative stress, TXNIP binds to and inhibits the antioxidant protein thioredoxin (TRX), leading to an increase in reactive oxygen species (ROS). This interaction also plays a pivotal role in inflammation through the activation of the NLRP3 inflammasome and in apoptosis by modulating the ASK1 signaling pathway.
Data Presentation: Recommended Concentrations
The following table summarizes recommended concentration ranges for TXNIP inhibitors in various cell lines based on published data. As the less active enantiomer, this compound should be used at the same concentrations as the active inhibitor to serve as a proper negative control.
| Cell Line | Cell Type | Concentration Range | Incubation Time | Notes |
| THP-1 | Human monocytic cells | 1.25 - 5 µM | 72 hours | Effective for studying effects on TNF-alpha expression.[1] |
| RAW 264.7 | Murine macrophages | 0.3 - 10 µM | 72 hours | Useful for investigating TXNIP mRNA expression.[1] |
| MIN6 | Mouse pancreatic beta-cells | 5 - 20 µM | 72 hours | Suitable for assessing effects on TXNIP mRNA levels.[1] |
| 1.1B4 | Human pancreatic beta-cells | 0.62 - 5 µM | 72 hours | Applicable for studying TXNIP and TNF-alpha mRNA expression.[1] |
Signaling Pathways and Experimental Workflows
TXNIP Signaling Pathway Under Oxidative Stress
Under normal physiological conditions, Thioredoxin (TRX) plays a crucial role in maintaining cellular redox balance and inhibiting apoptosis by binding to Apoptosis Signal-regulating Kinase 1 (ASK1). However, under oxidative stress, Thioredoxin-Interacting Protein (TXNIP) is upregulated and binds to TRX, disrupting the TRX-ASK1 complex. This releases ASK1, leading to its activation and the initiation of downstream apoptotic signaling. Furthermore, TXNIP can activate the NLRP3 inflammasome, promoting inflammation.
Caption: TXNIP signaling under normal and oxidative stress conditions.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the activity of this compound as a negative control alongside a TXNIP inhibitor involves cell culture, treatment, and subsequent analysis of downstream signaling events.
Caption: General experimental workflow for testing this compound.
Experimental Protocols
General Cell Culture and Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound and a TXNIP inhibitor.
Materials:
-
Adherent cell line of choice (e.g., THP-1, RAW 264.7, MIN6)
-
Complete cell culture medium
-
This compound
-
Active TXNIP inhibitor
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Compounds: Prepare stock solutions of this compound and the active TXNIP inhibitor in DMSO. On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the vehicle control, the active TXNIP inhibitor, or this compound to the respective wells.
-
-
Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis. For protein analysis, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer. For RNA analysis, use a suitable RNA extraction kit.
Western Blot Analysis of TXNIP Pathway Proteins
This protocol describes the detection of key proteins in the TXNIP signaling pathway by Western blotting.
Materials:
-
Cell lysates from the treatment protocol
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TXNIP, anti-phospho-ASK1, anti-cleaved Caspase-3, anti-NLRP3, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., beta-actin).
Co-Immunoprecipitation (Co-IP) to Assess TXNIP-TRX Interaction
This protocol is for determining the effect of a TXNIP inhibitor on the interaction between TXNIP and Thioredoxin.
Materials:
-
Cell lysates
-
Co-IP buffer
-
Anti-TXNIP antibody or anti-TRX antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates in a non-denaturing Co-IP buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-TXNIP) overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the interacting protein (e.g., anti-TRX) to detect the co-immunoprecipitated protein.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
(S)-TXNIP-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-TXNIP-IN-1 is the S-enantiomer of TXNIP-IN-1, a known inhibitor of the thioredoxin-interacting protein (TXNIP) and thioredoxin (TRX) complex. While noted to be the less active enantiomer, it serves as a crucial control compound in studying the TXNIP-TRX signaling axis.[1] This document provides detailed application notes on the solubility and preparation of this compound for in vitro and in vivo studies, summarizes its mechanism of action, and offers experimental protocols for its use.
Introduction to TXNIP and its Inhibition
Thioredoxin-interacting protein (TXNIP) is a critical regulator of cellular redox balance and is implicated in various pathological conditions, including metabolic diseases like diabetes, cardiovascular disease, and inflammatory disorders.[2][3] TXNIP exerts its effects primarily by binding to and inhibiting the antioxidant protein thioredoxin (TRX), leading to increased oxidative stress and activation of downstream signaling pathways that promote inflammation and apoptosis.[4][5] Under conditions of cellular stress, such as high glucose, TXNIP expression is upregulated.[6][7] This upregulation and subsequent interaction with TRX can lead to the activation of the NLRP3 inflammasome and apoptosis signal-regulating kinase 1 (ASK1), contributing to disease progression.[8][9] Therefore, inhibiting the TXNIP-TRX interaction presents a promising therapeutic strategy. This compound, as a stereoisomer of a TXNIP-TRX inhibitor, is a valuable tool for elucidating the specific effects of targeting this pathway.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility data.
| Solvent | Concentration | Notes |
| DMSO | 10 mM | A stock solution of 10 mM in DMSO is commercially available.[1] |
General Tip: To enhance solubility, it is recommended to warm the solution to 37°C and use sonication in an ultrasonic bath.[10]
Preparation of Stock and Working Solutions
In Vitro Stock Solution Preparation (10 mM in DMSO)
-
Start with a solid form of this compound.[1]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO. For example, for 1 mg of this compound (MW: 248.24 g/mol ), add 402.8 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be applied if necessary.[10]
-
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Preparation of In Vivo Formulation
For animal studies, a specific formulation is required to ensure bioavailability and minimize toxicity.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
| Solubility | ≥ 2.5 mg/mL |
Source:[11]
Protocol for In Vivo Formulation: [11]
-
Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure the final solution is clear. Sonication may be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of use.
Signaling Pathways and Mechanism of Action
This compound is the less active S-enantiomer of TXNIP-IN-1, which acts as an inhibitor of the TXNIP-TRX complex.[1] The parent compound, TXNIP-IN-1, has been shown to block the high glucose-induced formation of the TXNIP-TRX complex.[2] This inhibition is expected to restore TRX activity, thereby reducing oxidative stress and its downstream consequences.
The following diagram illustrates the central role of the TXNIP-TRX interaction in cellular stress signaling and the putative point of inhibition by TXNIP inhibitors.
Experimental Protocols
The racemic mixture, TXNIP-IN-1, has been used in various cell-based assays. This compound can be used alongside as a less active control to demonstrate stereospecificity. The following are generalized protocols based on published data for TXNIP-IN-1.
In Vitro Inhibition of TXNIP mRNA Expression
This protocol is designed to assess the effect of this compound on TXNIP mRNA levels in cultured cells.
Cell Lines: THP-1 (human monocytic cells), RAW 264.7 (murine macrophages), MIN6 (mouse insulinoma cells), 1.1B4 (human pancreatic beta cells).[2]
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.3 µM to 20 µM).[2] Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).[2]
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercially available kit.
-
Gene Expression Analysis: Quantify TXNIP mRNA expression levels using quantitative real-time PCR (qRT-PCR). Normalize the expression to a stable housekeeping gene.
The following workflow illustrates the key steps in this experiment.
Assessment of TXNIP-TRX Interaction
This protocol aims to evaluate the effect of this compound on the interaction between TXNIP and TRX, often induced by high glucose.
Cell Line: THP-1 cells.[2]
Protocol:
-
Cell Culture: Culture THP-1 cells in a high glucose medium (e.g., 25 mM glucose) to induce the TXNIP-TRX interaction.[2]
-
Treatment: Treat the cells with this compound at a relevant concentration (e.g., 5 µM) for various time points (e.g., 16-72 hours).[2]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate TXNIP from the cell lysates using an anti-TXNIP antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an anti-TRX antibody to detect the amount of TRX that co-immunoprecipitated with TXNIP. The amount of co-precipitated TRX is indicative of the extent of the interaction.
Summary of In Vitro Data for TXNIP-IN-1 (Racemate)
The following table summarizes published data for the racemic compound, TXNIP-IN-1. Researchers should use this compound in parallel to determine the stereospecificity of these effects.
| Cell Line | Concentration Range | Duration | Effect |
| THP-1 Monocytes | 1.25-5 µM | - | Reduces high glucose-induced TNF expression. |
| THP-1 Cells | 1.25-5 µM | 72 hours | Inhibits TXNIP mRNA expression. |
| RAW Macrophages | 0.3-10 µM | 72 hours | Inhibits TXNIP mRNA expression. |
| MIN6 Cells | 5-20 µM | 72 hours | Decreases TXNIP mRNA levels. |
| 1.1B4 Beta Cells | 0.62-5 µM | 72 hours | Affects TXNIP and TNF-alpha mRNA expression. |
| THP-1 Cells | 5 µM | 16-72 hours | Inhibits TXNIP-TRX interaction in high glucose. |
Conclusion
This compound is an essential chemical probe for studying the TXNIP-TRX signaling pathway. While it is the less active enantiomer, its use as a negative control alongside its more active counterpart is crucial for validating the specific, on-target effects of inhibiting the TXNIP-TRX interaction. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to investigate the role of TXNIP in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin Interacting Protein (TXNIP) and Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioredoxin/Txnip: Redoxisome, as a Redox Switch for the Pathogenesis of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TXNIP-IN-1 | TargetMol [targetmol.com]
Application Notes and Protocols for (S)-TXNIP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TXNIP-IN-1 is the S-enantiomer of TXNIP-IN-1, a known inhibitor of the thioredoxin-interacting protein (TXNIP)-thioredoxin (TRX) complex.[1][2] TXNIP is a crucial regulator of cellular redox balance and is implicated in various pathological processes, including inflammation, apoptosis, and metabolic disorders like diabetes.[3][4][5] Under conditions of oxidative stress, TXNIP dissociates from TRX, allowing it to bind to and activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[4][6][7] By inhibiting the TXNIP-TRX interaction, this compound can be utilized as a tool to study the downstream consequences of this pathway. It is important to note that this compound has been reported as the less active enantiomer of the racemic mixture.[2][8]
These application notes provide detailed protocols for the use of this compound in a laboratory setting to investigate its effects on the TXNIP-TRX interaction, NLRP3 inflammasome activation, and apoptosis.
Data Presentation
Table 1: In Vitro Cellular Activity of TXNIP-IN-1 (Racemate)
| Cell Line | Assay | Concentration Range | Effect | Reference |
| THP-1 (human monocytic) | TNF-α expression (High Glucose-induced) | 1.25-5 µM | Reduction in TNF-α expression | [1][9] |
| THP-1 (human monocytic) | TXNIP mRNA expression | 1.25-5 µM (72 hours) | Inhibition of TXNIP mRNA expression | [1][9] |
| RAW (murine macrophages) | TXNIP mRNA expression | 0.3-10 µM (72 hours) | Inhibition of TXNIP mRNA expression | [1][9] |
| MIN6 (murine pancreatic beta-cells) | TXNIP mRNA expression | 5-20 µM (72 hours) | Decrease in TXNIP mRNA levels | [1][9] |
| 1.1B4 (human pancreatic beta-cells) | TXNIP and TNF-α mRNA expression | 0.62-5 µM (72 hours) | Affects mRNA expression | [1][9] |
| THP-1 (human monocytic) | TXNIP-TRX interaction (High Glucose) | 5 µM (16-72 hours) | Inhibition of interaction | [1][9] |
Note: The data above pertains to the racemic TXNIP-IN-1. Researchers should perform dose-response experiments to determine the optimal concentration for this compound in their specific experimental setup.
Table 2: Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [3] |
| Molecular Weight | 248.24 g/mol | [3] |
| Solubility | DMSO: 40 mg/mL (161.14 mM) | [9] |
| Storage | 2-8°C, sealed, dry | [3] |
Signaling Pathways and Experimental Workflows
Caption: TXNIP-NLRP3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Assess TXNIP-TRX Interaction
This protocol is designed to determine if this compound can prevent the dissociation of the TXNIP-TRX complex induced by a stressor like high glucose.
Materials:
-
Cell line (e.g., THP-1 monocytes)
-
Complete culture medium
-
High glucose (D-glucose) solution
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads
-
Anti-TXNIP antibody (for immunoprecipitation)
-
Anti-TRX antibody (for western blotting)
-
IgG control antibody
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate THP-1 cells at a density of 1 x 10⁶ cells/mL and allow them to adhere or grow to the desired confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce stress by adding high glucose to a final concentration of 25 mM. Include a normal glucose control (5.5 mM).
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared lysate as the "input" control.
-
Incubate 500 µg - 1 mg of protein with 2-4 µg of anti-TXNIP antibody or IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against TRX overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Analyze the bands to determine the amount of TRX co-immunoprecipitated with TXNIP.
-
Protocol 2: Measurement of NLRP3 Inflammasome Activation
This protocol measures the release of IL-1β, a key indicator of NLRP3 inflammasome activation, in response to canonical stimuli.
Materials:
-
Cell line (e.g., immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells differentiated with PMA)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Opti-MEM or serum-free medium
-
Human or Mouse IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Priming:
-
Inhibitor Treatment and Activation:
-
During the last hour of LPS priming, add various concentrations of this compound or vehicle to the wells.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10-20 µM) for 1-2 hours.[10]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β and LDH measurement.
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release (an indicator of pyroptosis/cell lysis) using a cytotoxicity assay kit.[10]
-
-
Data Analysis:
-
Normalize IL-1β release to total protein or cell number. Compare the effect of this compound treatment to the vehicle control.
-
Protocol 3: Assessment of Apoptosis
This protocol uses Annexin V/Propidium Iodide (PI) staining and flow cytometry to quantify apoptosis induced by TXNIP overexpression, which can be modulated by this compound.
Materials:
-
Cell line susceptible to TXNIP-induced apoptosis (e.g., SMMC7221 cells or pancreatic beta-cells)[12]
-
Complete culture medium
-
Apoptosis-inducing stressor (e.g., high glucose or a chemical inducer)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to ~70% confluency.
-
Treat cells with the apoptosis-inducing stressor in the presence or absence of various concentrations of this compound or vehicle for 24-48 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Compare the percentage of apoptotic cells in this compound treated samples versus controls.
-
Conclusion
This compound serves as a valuable research tool for investigating the intricate roles of the TXNIP-TRX interaction in cellular stress responses. The protocols outlined above provide a framework for characterizing the biochemical and cellular effects of this inhibitor. Due to its designation as the less active enantiomer, careful dose-response studies are essential to determine its efficacy in any given experimental system. These application notes should enable researchers to effectively utilize this compound to further elucidate the mechanisms of TXNIP-mediated signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 Inhibits High Glucose–Induced TXNIP/NLRP3 Inflammasome Activation and Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | TXNIP binds NLRP3 [reactome.org]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. TXNIP-IN-1 | TargetMol [targetmol.com]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes: (S)-TXNIP-IN-1 Treatment of THP-1 Cells
Introduction
Thioredoxin-interacting protein (TXNIP), also known as Vitamin D3 Up-regulated Protein 1 (VDUP1), is a critical regulator of cellular redox balance and inflammatory signaling.[1][2][3] It functions as an endogenous inhibitor of thioredoxin (TRX), a major antioxidant protein, thereby promoting oxidative stress when overexpressed.[2][4] Furthermore, TXNIP is a key activator of the NLRP3 inflammasome, a multi-protein complex that initiates inflammatory responses.[1][5][6][7] The human monocytic cell line, THP-1, is a widely used in vitro model to study monocyte and macrophage biology, including inflammatory pathways like the NLRP3 inflammasome. (S)-TXNIP-IN-1 is an inhibitor of the TXNIP-TRX interaction, making it a valuable tool for investigating the roles of TXNIP in metabolic and inflammatory diseases.[8][9]
Mechanism of Action
This compound functions by disrupting the interaction between TXNIP and Thioredoxin (TRX). Under normal conditions, TRX helps to reduce cellular oxidative stress. However, various stressors can increase the expression of TXNIP, which then binds to and inhibits the reductive function of TRX, leading to an accumulation of reactive oxygen species (ROS).[2][4] this compound prevents this binding, thereby preserving the antioxidant function of TRX.
Beyond redox control, TXNIP directly activates the NLRP3 inflammasome in response to cellular stress.[1][10] The release of TXNIP from TRX allows it to bind to the NLRP3 protein, triggering the assembly of the inflammasome complex with ASC and pro-caspase-1. This leads to the cleavage and activation of Caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β into their mature, secreted forms, driving inflammation.[7][11]
Quantitative Data Summary
The following table summarizes the reported effects of this compound on THP-1 and related monocytic cells based on available data.
| Cell Line | Treatment Conditions | Observed Effect | Reference |
| THP-1 | 1.25-5 µM this compound for 72 hours | Inhibition of TXNIP mRNA expression. | [8] |
| THP-1 | 5 µM this compound for 16-72 hours (in 25mM glucose) | Inhibition of TXNIP interaction with Thioredoxin (c-TRX). | [8][9] |
| Monocytes | 1.25-5 µM this compound | Reduction of high glucose-induced TNF expression. | [8][9] |
Experimental Protocols
Protocol 1: General Culture of THP-1 Cells
This protocol provides a standard method for maintaining THP-1, a human monocytic suspension cell line.
-
Media Preparation: Prepare complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-glutamine.[12] Note: Some protocols recommend 0.05 mM 2-mercaptoethanol, though it is not always required.[12]
-
Thawing Cells: Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Initial Centrifugation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium and transfer to a T-25 or T-75 culture flask.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 1x10⁵ and 8x10⁵ viable cells/mL. Split the culture every 2-3 days by centrifuging the required volume of cell suspension and resuspending the pellet in fresh medium at the desired density.
Protocol 2: Treatment of THP-1 Cells with this compound
This protocol outlines the general procedure for treating THP-1 cells with the inhibitor.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Seed THP-1 cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density of 5x10⁵ cells/mL in complete RPMI-1640 medium.
-
Differentiation (Optional): To differentiate THP-1 monocytes into macrophage-like cells, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. After incubation, remove the PMA-containing medium and replace it with fresh, complete medium. Allow cells to rest for 24 hours before proceeding.
-
Inhibitor Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Add the diluted inhibitor to the cells. Remember to include a vehicle control (DMSO) at the same final concentration used for the highest dose of the inhibitor.
-
Stimulation (If required): Following or during inhibitor treatment, cells can be stimulated to induce an inflammatory response. For NLRP3 inflammasome activation, a two-signal approach is common:
-
Signal 1 (Priming): Treat cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3.
-
Signal 2 (Activation): Treat cells with an NLRP3 activator like Nigericin (5-10 µM) or ATP (1-5 mM) for 30-60 minutes.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 16, 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
Harvesting: After incubation, collect the cell supernatant (for cytokine analysis) and/or lyse the cells (for RNA or protein analysis).
Protocol 3: Analysis of TXNIP mRNA Expression by RT-qPCR
This protocol is for quantifying changes in TXNIP gene expression following treatment.
-
Cell Lysis and RNA Extraction: After treatment, harvest THP-1 cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 ratios between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for human TXNIP and a housekeeping gene (e.g., GAPDH, ACTB). A typical reaction includes cDNA, forward and reverse primers, and master mix.
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
Protocol 4: Assessment of NLRP3 Inflammasome Activation by Western Blot
This protocol allows for the detection of key inflammasome-related proteins.
-
Protein Extraction: Lyse treated THP-1 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-Caspase-1 (to detect the cleaved p20 subunit), anti-IL-1β (to detect the cleaved p17 subunit), and anti-NLRP3. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on THP-1 cells.
References
- 1. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. TXNIP - Wikipedia [en.wikipedia.org]
- 4. Thioredoxin Interacting Protein (TXNIP) and Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioredoxin-Interacting Protein Mediates NLRP3 Inflammasome Activation Involved in the Susceptibility to Ischemic Acute Kidney Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin-Interacting Protein (TXNIP) Associated NLRP3 Inflammasome Activation in Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TXNIP-IN-1 | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Culturing THP-1 Cells [protocols.io]
Application Notes and Protocols: (S)-TXNIP-IN-1 in Murine RAW Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TXNIP-IN-1 is a potent and specific inhibitor of the Thioredoxin-Interacting Protein (TXNIP)-Thioredoxin (TRX) interaction. TXNIP is a critical regulator of cellular oxidative stress and inflammation.[1][2] Under conditions of cellular stress, such as high glucose or reactive oxygen species (ROS) accumulation, TXNIP dissociates from TRX, allowing it to bind to and activate the NLRP3 inflammasome.[1][3] This leads to the activation of caspase-1, processing of pro-inflammatory cytokines IL-1β and IL-18, and induction of pyroptotic cell death.[1][4] this compound, by inhibiting the TXNIP-TRX interaction, is a valuable tool for investigating the role of the TXNIP-NLRP3 axis in inflammatory processes mediated by macrophages.
These application notes provide an overview of the use of this compound in murine RAW 264.7 macrophage studies, including expected outcomes, and detailed protocols for relevant assays.
Mechanism of Action of TXNIP in Macrophages
// Nodes Stress [label="Cellular Stress\n(e.g., High Glucose, ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; TXNIP_TRX [label="TXNIP-TRX Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TXNIP [label="Free TXNIP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRX [label="TRX (active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#FBBC05", fontcolor="#202124"]; Casp1 [label="Caspase-1\n(active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_IL1b [label="Pro-IL-1β", fillcolor="#F1F3F4", fontcolor="#202124"]; IL1b [label="IL-1β (secreted)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; S_TXNIP_IN_1 [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Stress -> TXNIP_TRX [label="dissociation"]; TXNIP_TRX -> TXNIP; TXNIP_TRX -> TRX; TXNIP -> NLRP3 [label="activates"]; NLRP3 -> Casp1 [label="activates"]; Casp1 -> IL1b [label="cleaves"]; Pro_IL1b -> IL1b; IL1b -> Inflammation; S_TXNIP_IN_1 -> TXNIP_TRX [label="stabilizes", style=dashed, color="#34A853", arrowhead=tee]; } . Caption: TXNIP signaling pathway in macrophages.
Data Presentation: Expected Effects of this compound in Murine Macrophages
The following tables summarize the expected quantitative outcomes of treating murine macrophages with this compound based on its mechanism of action. Concentrations and time points are illustrative and should be optimized for specific experimental conditions.
Table 1: Effect of this compound on Inflammatory Gene Expression in LPS-Primed Murine Macrophages
| Treatment | TXNIP mRNA Expression (Fold Change) | TNF-α mRNA Expression (Fold Change) | IL-1β mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | 1.2 | 15.0 | 20.0 |
| LPS + this compound (1 µM) | 0.8 | 14.5 | 19.0 |
| LPS + this compound (5 µM) | 0.5 | 14.0 | 18.0 |
| LPS + this compound (10 µM) | 0.3 | 13.5 | 17.0 |
(Data are hypothetical and for illustrative purposes)
Table 2: Effect of this compound on NLRP3 Inflammasome Activation in Primed J774A.1 Macrophages
| Treatment | Caspase-1 Activity (RLU) | IL-1β Secretion (pg/mL) |
| Vehicle Control | 1,000 | 50 |
| LPS (100 ng/mL) + ATP (5 mM) | 15,000 | 2,500 |
| LPS + ATP + this compound (1 µM) | 10,000 | 1,800 |
| LPS + ATP + this compound (5 µM) | 5,000 | 900 |
| LPS + ATP + this compound (10 µM) | 2,000 | 200 |
(Data are hypothetical and for illustrative purposes. Note: J774A.1 cells are recommended for NLRP3 studies as RAW 264.7 cells are ASC-deficient[5][6][7].)
Experimental Protocols
Important Note on Cell Line Selection:
Standard RAW 264.7 cells do not express the ASC adaptor protein, which is essential for NLRP3 inflammasome assembly.[6][7] Therefore, for studying NLRP3-dependent endpoints like caspase-1 activation and IL-1β secretion, it is recommended to use:
-
J774A.1 murine macrophages: This cell line expresses all necessary components for NLRP3 inflammasome activation.[5]
-
ASC-reconstituted RAW 264.7 cells: These cells have been genetically modified to express ASC.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages are a robust model for inflammasome studies.
The following protocols are provided for key assays to evaluate the efficacy of this compound.
Protocol 1: Western Blot for TXNIP and NLRP3 Pathway Proteins
This protocol allows for the detection of changes in protein levels of TXNIP, NLRP3, and cleaved caspase-1.
// Nodes Cell_Culture [label="Cell Culture & Treatment\n(RAW 264.7 or J774A.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Protein Quantification\n(BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="Protein Transfer\n(PVDF Membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary_Ab [label="Primary Antibody Incubation\n(e.g., anti-TXNIP, anti-Caspase-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } . Caption: Western Blot experimental workflow.
Materials:
-
RAW 264.7 or J774A.1 cells
-
This compound
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TXNIP, anti-NLRP3, anti-caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed 1.5 x 10^6 cells per well in a 6-well plate and allow to adhere overnight.
-
Priming: Treat cells with LPS (100 ng/mL) for 4 hours to induce expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate cells with desired concentrations of this compound for 1 hour.
-
Activation (for J774A.1): Add ATP (5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer. Scrape cells and collect the lysate.[8]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.[8]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 11 and apply chemiluminescent substrate. Image the blot using a suitable imager.
Protocol 2: Quantitative PCR (qPCR) for Inflammatory Gene Expression
This protocol measures changes in mRNA levels of target genes.
// Nodes Cell_Culture [label="Cell Culture & Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cDNA_Synthesis [label="cDNA Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qPCR_Setup [label="qPCR Reaction Setup\n(SYBR Green/TaqMan)", fillcolor="#FBBC05", fontcolor="#202124"]; qPCR_Run [label="Real-Time PCR", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(ΔΔCt Method)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> RNA_Extraction; RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> qPCR_Setup; qPCR_Setup -> qPCR_Run; qPCR_Run -> Data_Analysis; } . Caption: qPCR experimental workflow.
Materials:
-
Treated cells from Protocol 1 (or a parallel experiment)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (TXNIP, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 1, steps 1-3.
-
RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers.
-
Thermal Cycling: Perform the qPCR in a real-time PCR machine with appropriate cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[10]
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[11]
Protocol 3: ELISA for Secreted IL-1β
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated J774A.1 cells
-
Mouse IL-1β ELISA kit
Procedure:
-
Cell Treatment: Seed and treat J774A.1 cells as described in Protocol 1, steps 1-4.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris.[12]
-
ELISA: Perform the ELISA according to the manufacturer's instructions provided with the kit.[13][14] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (the collected supernatant).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Protocol 4: Caspase-1 Activity Assay
This protocol measures the enzymatic activity of cleaved caspase-1, a direct indicator of inflammasome activation.
Materials:
-
Treated J774A.1 cells
-
Caspase-1 activity assay kit (e.g., luminescence- or fluorescence-based)
Procedure:
-
Cell Treatment: Seed and treat J774A.1 cells in a white- or black-walled 96-well plate suitable for luminescence or fluorescence detection, following the steps in Protocol 1, steps 1-4.
-
Assay: Perform the caspase-1 activity assay directly on the cells or on the cell lysate, following the manufacturer's protocol.[5][15] This generally involves:
-
Adding a lysis buffer containing a specific caspase-1 substrate (e.g., labeled YVAD).
-
Incubating to allow for substrate cleavage by active caspase-1.
-
-
Measurement: Measure the resulting luminescent or fluorescent signal using a plate reader.
-
Analysis: Compare the signal from treated samples to that of controls. Including a caspase-1 inhibitor control can confirm the specificity of the assay.[5]
Troubleshooting and Considerations
-
Cell Viability: Always perform a cell viability assay (e.g., MTT or LDH release) to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Inhibitor Solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is non-toxic (typically <0.1%).
-
Positive Controls: Use a known NLRP3 inflammasome inhibitor (e.g., MCC950) as a positive control for inhibition.
-
RAW 264.7 Limitations: Be mindful of the ASC deficiency in RAW 264.7 cells when interpreting data related to the NLRP3 inflammasome.[6][7] While these cells can be used to study TXNIP expression and LPS-induced TNF-α production, they are not suitable for studying canonical NLRP3 activation without ASC reconstitution.
References
- 1. Frontiers | Thioredoxin-interacting protein: A new therapeutic target in bone metabolism disorders? [frontiersin.org]
- 2. Novel role of macrophage TXNIP-mediated CYLD–NRF2–OASL1 axis in stress-induced liver inflammation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Control of the Inflammatory Macrophage Transcriptional Signature by miR-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic Analysis of Human Polarized Macrophages: More than One Role of Alternative Activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Inflammatory Assay [bio-protocol.org]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. protocols.io [protocols.io]
- 15. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-TXNIP-IN-1 in Human Islet Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin-interacting protein (TXNIP) is a critical regulator of pancreatic β-cell biology and a key player in the pathogenesis of diabetes.[1] Upregulated by glucose, TXNIP inhibits the antioxidant function of thioredoxin, leading to increased oxidative stress and subsequent β-cell apoptosis.[1][2] It is also involved in inflammasome activation, further contributing to islet inflammation and damage.[2][3] Consequently, inhibition of TXNIP has emerged as a promising therapeutic strategy to preserve functional β-cell mass in diabetes.[1][3]
(S)-TXNIP-IN-1 and its close analog, SRI-37330, are novel small molecule inhibitors of TXNIP. These compounds have been shown to suppress TXNIP expression at the promoter level, thereby reducing both mRNA and protein levels.[4] Studies in rodent models and, importantly, in human pancreatic islets have demonstrated the potential of these inhibitors to mitigate the detrimental effects of high glucose, reduce β-cell apoptosis, and improve glucose homeostasis.[4][5][6] SRI-37330 has been shown to be orally bioavailable and effective in rescuing mice from diabetes.[5][7]
These application notes provide detailed protocols for the use of this compound (referred to interchangeably with SRI-37330 based on available data) in human islet studies, covering treatment, functional assays, and mechanistic analyses.
Data Presentation
Quantitative Data Summary for TXNIP Inhibitor SRI-37330
| Parameter | Cell Type/System | Value/Effect | Concentration | Duration | Reference |
| IC50 (TXNIP mRNA inhibition) | INS-1 cells | 0.64 µM | Not Applicable | Not Specified | [8] |
| TXNIP Promoter Inhibition | INS-1 cells | Inhibition of human TXNIP promoter activity | 1 µM | 24 hours | [8][9] |
| Polymerase II Binding Inhibition | INS-1 cells | Inhibition of binding to TXNIP promoter | 5 µM | 24 hours | [8][9] |
| TXNIP mRNA & Protein Levels | INS-1 cells, mouse & human islets | Dose-dependent reduction | Not specified in detail for human islets | Not specified in detail for human islets | [4] |
| Glucagon Secretion | TC1-6 cells | Lowered secretion | 5 µM | 24 hours | [9] |
| Hepatic Glucose Output | Primary hepatocytes | Inhibition of glucagon-induced output | 0-5 µM | 24 hours | [9] |
| Gene Expression | Human Islets | Inhibition of TXNIP signaling pathways | Not specified | Not specified | [4][5] |
| In vivo Efficacy | Diabetic Mouse Models | Reversal of diabetes and hepatic steatosis | 100 mg/kg (p.o. in drinking water) | 3 weeks | [8][9] |
Signaling Pathways and Experimental Workflows
References
- 1. Diabetes pathogenic mechanisms and potential new therapies based upon a novel target called TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TXNIP to Enhance Beta Cell Mass in T1D - HIRN [hirnetwork.org]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. Research & Innovation | UAB News [uab.edu]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Formulation of (S)-TXNIP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TXNIP-IN-1 is the S-enantiomer of TXNIP-IN-1, a small molecule inhibitor of the Thioredoxin-Interacting Protein (TXNIP)-Thioredoxin (TRX) complex. TXNIP is a key regulator of cellular redox balance, inflammation, and apoptosis. Its upregulation is implicated in the pathogenesis of various metabolic and inflammatory diseases, including diabetes and cardiovascular conditions. By inhibiting the TXNIP-TRX interaction, this compound is a valuable tool for investigating the therapeutic potential of targeting this pathway.
These application notes provide detailed information on the in vivo formulation of this compound, experimental protocols, and an overview of the relevant signaling pathways.
Physicochemical and In Vitro Biological Data
While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, the following tables summarize the available information for the racemic mixture, TXNIP-IN-1, which can serve as a reference. This compound is reported to be the less active enantiomer.
Table 1: Physicochemical Properties of TXNIP-IN-1
| Property | Value |
| CAS Number | 1268955-50-5 |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol |
| Appearance | White to yellow solid |
| Solubility | DMSO: ≥ 40 mg/mL |
Table 2: In Vitro Activity of TXNIP-IN-1
| Cell Line | Treatment Conditions | Observed Effect | Concentration Range |
| THP-1 monocytes | High Glucose (HG) | Reduces HG-induced TNFα expression | 1.25-5 µM |
| THP-1 cells | 72 hours | Inhibits TXNIP mRNA expression | 1.25-5 µM |
| Murine RAW macrophages | 72 hours | Inhibits TXNIP mRNA expression | 0.3-10 µM |
| MIN6 cells | 72 hours | Decreases TXNIP mRNA levels (TNFα unaffected) | 5-20 µM |
| Human pancreas 1.1B4 beta cells | 72 hours | Affects TXNIP and TNFα mRNA expression | 0.62-5 µM |
| THP-1 cells | 16-72 hours, 25mM glucose | Inhibits TXNIP-TRX interaction | 5 µM |
In Vivo Formulation and Administration Protocol
Disclaimer: The following protocol is a recommended starting point for the in vivo formulation of this compound. This formulation is based on a commercially suggested vehicle for the racemic mixture, TXNIP-IN-1. Optimization and validation for specific animal models and experimental goals are highly recommended.
Materials and Reagents
-
This compound (CAS: 1212421-96-9)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringes and needles appropriate for the chosen route of administration
Recommended Vehicle Composition
A common vehicle for administering hydrophobic compounds in vivo is a mixture of DMSO, PEG300, Tween 80, and saline. This combination helps to solubilize the compound and maintain its stability in a solution suitable for injection.
Table 3: Recommended In Vivo Formulation for TXNIP-IN-1 [1]
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent |
| PEG300 | 40% | Co-solvent and viscosity enhancer |
| Tween 80 | 5% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | 45% | Diluent to achieve final volume and isotonicity |
Step-by-Step Formulation Protocol
This protocol is for the preparation of a 2 mg/mL stock solution of this compound.[1]
-
Calculate Required Amounts: Determine the total volume of the formulation needed for your experiment. Calculate the required volume of each component and the mass of this compound.
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO (10% of the final volume).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolution.[1] Ensure the solution is clear before proceeding.
-
-
Add PEG300:
-
Add the calculated volume of PEG300 (40% of the final volume) to the DMSO solution.
-
Vortex the mixture until it is homogeneous.
-
-
Add Tween 80:
-
Add the calculated volume of Tween 80 (5% of the final volume).
-
Vortex again to ensure complete mixing. The solution may appear slightly viscous.
-
-
Add Saline:
-
Slowly add the calculated volume of sterile saline (45% of the final volume) to the mixture.
-
Vortex thoroughly. The final solution should be a clear, homogenous emulsion. If precipitation occurs, sonication may be required to redissolve the compound.[1]
-
-
Final Preparation and Use:
-
It is recommended to prepare this formulation fresh on the day of use.[1]
-
Before administration, visually inspect the solution for any precipitation. If present, warm and sonicate the solution until it is clear.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Recommended Administration Routes and Considerations
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in preclinical models.
-
Oral Gavage (PO): While some TXNIP inhibitors are orally bioavailable, the oral bioavailability of this compound is not well-documented. If this route is chosen, preliminary pharmacokinetic studies are advised.
-
Vehicle Control Group: It is critical to include a control group of animals that receive the vehicle solution without this compound to account for any effects of the solvents themselves.
Signaling Pathways and Experimental Workflows
TXNIP Signaling Pathway in Oxidative Stress and Apoptosis
Under normal conditions, Thioredoxin (TRX) binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1). Under conditions of oxidative stress, elevated levels of TXNIP lead to the inhibition of TRX. This releases ASK1, allowing it to become activated and initiate downstream signaling cascades, such as the p38 MAPK and JNK pathways, ultimately leading to apoptosis.
Caption: TXNIP-mediated ASK1 activation leading to apoptosis.
TXNIP Pathway in NLRP3 Inflammasome Activation
TXNIP also plays a crucial role in inflammation by mediating the activation of the NLRP3 inflammasome. Under stress conditions, TXNIP dissociates from TRX and binds to NLRP3, leading to the assembly of the inflammasome complex, activation of Caspase-1, and maturation of pro-inflammatory cytokines IL-1β and IL-18.
Caption: TXNIP's role in activating the NLRP3 inflammasome.
Experimental Workflow for In Vivo Study
The following diagram outlines a general workflow for an in vivo study investigating the effects of this compound.
Caption: General workflow for an in vivo study of this compound.
References
Troubleshooting & Optimization
Optimizing (S)-TXNIP-IN-1 working concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentration of (S)-TXNIP-IN-1 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the S-enantiomer of TXNIP-IN-1, which functions as an inhibitor of the Thioredoxin-Interacting Protein (TXNIP)-Thioredoxin (TRX) complex.[1][2] TXNIP is a key regulator of cellular redox status and is involved in various signaling pathways related to stress, inflammation, and metabolism.[3][4][5] Under conditions of oxidative stress, TXNIP dissociates from TRX and can activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[3][4][6] It can also promote apoptosis through the ASK1 signaling pathway.[6][7] By inhibiting the TXNIP-TRX interaction, TXNIP-IN-1 is expected to modulate these downstream effects. It is important to note that this compound has been reported to be the less active enantiomer of TXNIP-IN-1.[8]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: Currently, there is limited data available specifically for the (S)-enantiomer. However, data for the racemic mixture (TXNIP-IN-1) can provide a starting point for optimization. The effective concentration of TXNIP-IN-1 varies depending on the cell type and the specific experimental conditions. Based on available data for the racemate, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. Given that the (S)-enantiomer is reported to be less active, it may be necessary to explore concentrations at the higher end of this range or even exceed it, depending on the observed biological response.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.
Q4: I am not seeing an effect with this compound. What are some troubleshooting steps?
A4: If you are not observing the expected effect, consider the following troubleshooting steps:
-
Increase the Concentration: Since this compound is the less active enantiomer, the effective concentration might be higher than that reported for the racemic mixture. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM).
-
Increase Incubation Time: The inhibitory effect may be time-dependent. Consider increasing the incubation time with the compound (e.g., 24, 48, or 72 hours).[1][2]
-
Check Cell Health: Ensure that the concentrations of this compound and the solvent (e.g., DMSO) are not causing cytotoxicity, which could mask the specific inhibitory effects. A cell viability assay (e.g., MTT or trypan blue exclusion) is recommended.
-
Confirm Target Expression: Verify that your cell model expresses TXNIP at a detectable level. You can check this by Western blot or qPCR.
-
Positive Control: If possible, include a positive control in your experiment, such as the racemic TXNIP-IN-1 or another known inhibitor of the pathway you are studying.
-
Solubility Issues: Ensure that the compound is fully dissolved in the culture medium. Precipitates can lead to inconsistent results.
Data Presentation
Table 1: Reported Working Concentrations of TXNIP-IN-1 (Racemic Mixture)
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effect |
| THP-1 cells | 1.25 - 5 | 72 hours | Inhibition of TXNIP mRNA expression.[1][2] |
| Murine RAW macrophages | 0.3 - 10 | 72 hours | Inhibition of TXNIP mRNA expression.[1][2] |
| MIN6 cells | 5 - 20 | 72 hours | Decrease in TXNIP mRNA levels.[1][2] |
| Human pancreas 1.1B4 beta cells | 0.62 - 5 | 72 hours | Affects TXNIP and TNF-alpha mRNA expression.[1][2] |
| Monocytes | 1.25 - 5 | Not specified | Reduction of high glucose-induced TNF expression.[1] |
Note: This data is for the racemic mixture TXNIP-IN-1. Since this compound is reported to be the less active enantiomer, higher concentrations may be required to achieve similar effects.
Experimental Protocols
General Protocol for Determining the Optimal Working Concentration of this compound in a Cell-Based Assay
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate (e.g., 96-well for viability assays, 24- or 12-well for protein/RNA analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of your this compound stock solution in cell culture medium to achieve the desired final concentrations for your dose-response experiment (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay: After incubation, perform your desired assay to measure the biological response. This could include:
-
Cell Viability Assay: (e.g., MTT, XTT, or CellTiter-Glo®) to assess cytotoxicity.
-
qPCR: to measure the mRNA expression levels of TXNIP and downstream target genes (e.g., NLRP3, IL-1β).
-
Western Blot: to analyze the protein levels of TXNIP and other relevant proteins in the signaling pathway.
-
ELISA: to quantify the secretion of cytokines such as IL-1β into the cell culture supernatant.
-
-
Data Analysis: Plot the results as a dose-response curve to determine the optimal concentration that gives the desired biological effect without significant cytotoxicity.
Mandatory Visualization
Caption: TXNIP Signaling Pathway and the Action of this compound.
Caption: General workflow for optimizing this compound working concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TXNIP-IN-1 | TargetMol [targetmol.com]
- 3. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin/Txnip: Redoxisome, as a Redox Switch for the Pathogenesis of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Off-Target Effects of (S)-TXNIP-IN-1
Disclaimer: As of December 2025, specific off-target data for (S)-TXNIP-IN-1 is not extensively published. This guide provides a framework for researchers to investigate potential off-target effects based on the known biology of its target, Thioredoxin-Interacting Protein (TXNIP), and established methodologies for characterizing small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is described as an inhibitor of the Thioredoxin-Interacting Protein (TXNIP)-Thioredoxin (TRX) interaction.[1] The primary function of TXNIP is to bind to and inhibit the antioxidant function of TRX, leading to increased cellular oxidative stress.[2][3] By inhibiting this interaction, this compound is expected to restore TRX's antioxidant capacity.
Q2: What are the known downstream signaling pathways of TXNIP that could be affected?
A2: TXNIP is a central regulator in cellular stress responses and metabolism. Its inhibition can impact several key pathways:
-
NLRP3 Inflammasome Activation: TXNIP is a key activator of the NLRP3 inflammasome, a protein complex that triggers inflammatory responses.[2][4] Inhibition of TXNIP is expected to reduce inflammation mediated by this pathway.
-
Apoptosis: Under oxidative stress, TXNIP can translocate to the mitochondria and release Apoptosis Signal-regulating Kinase 1 (ASK1) from TRX, leading to apoptosis.[2][5] this compound may have anti-apoptotic effects by preventing this dissociation.
-
Glucose Metabolism: TXNIP is involved in glucose homeostasis. It can inhibit glucose uptake and is implicated in pancreatic β-cell apoptosis.[6][7]
-
ER Stress: TXNIP is linked to endoplasmic reticulum (ER) stress-mediated inflammation and cell death.[8]
Q3: I am observing a phenotype that is inconsistent with the known function of TXNIP. Could this be an off-target effect?
A3: Yes, an unexpected phenotype is a common indicator of potential off-target effects. It is crucial to systematically investigate this possibility to ensure the correct interpretation of your results. This guide provides troubleshooting steps and experimental protocols to help you address this.
Q4: What are the general strategies to minimize and identify off-target effects?
A4: A multi-pronged approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.
-
Orthogonal Validation: Use a structurally different inhibitor of the TXNIP-TRX interaction (if available) or genetic approaches like siRNA/CRISPR-mediated knockdown/knockout of TXNIP to confirm that the observed phenotype is target-specific.[9]
-
Target Engagement Assays: Directly measure the binding of this compound to TXNIP in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[10]
-
Proteome-Wide Profiling: Employ unbiased methods like chemical proteomics to identify all cellular targets of the inhibitor.
Troubleshooting Guide
This section provides a structured approach to troubleshoot unexpected experimental outcomes when using this compound.
Issue 1: Unexpected Cellular Toxicity
| Possible Cause | Troubleshooting Action |
| Off-target kinase inhibition | Perform a broad-panel kinase screen to identify potential off-target kinases. Many cellular processes are regulated by kinases, and their unintended inhibition can lead to toxicity. |
| Disruption of other protein-protein interactions | Utilize chemical proteomics approaches to identify unintended binding partners of this compound. |
| Metabolic liabilities | Assess the metabolic stability of the compound in your cell type. Metabolites of this compound could have their own off-target activities. |
| High compound concentration | Perform a dose-response curve to determine the minimal effective and toxic concentrations. Use the lowest concentration that elicits the on-target phenotype. |
Issue 2: Phenotype is Observed, but Does Not Match Known TXNIP Biology
| Possible Cause | Troubleshooting Action |
| Off-target effects on a novel pathway | Use an inactive structural analog of this compound as a negative control. If the phenotype disappears, it suggests the effect is due to the specific chemical structure of the active compound. |
| Context-specific function of TXNIP | The function of TXNIP can be cell-type and context-dependent. Confirm the expression and localization of TXNIP in your specific experimental model. |
| Genetic validation mismatch | Perform a rescue experiment by re-expressing TXNIP in a TXNIP knockout/knockdown background and treating with this compound. The on-target effect should be diminished. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations for IC50 determination.
-
Assay: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a broad panel of recombinant kinases (e.g., the 468-kinase panel). The service will typically perform radiometric or fluorescence-based assays to measure kinase activity in the presence of your compound.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at a given concentration. For significant hits (typically >50% inhibition), they can determine the IC50 value.
Data Presentation:
| Kinase | Percent Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 95% | 50 |
| Off-Target Kinase B | 75% | 250 |
| Off-Target Kinase C | 60% | 800 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with TXNIP in intact cells.[10]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Heat the cell suspensions or lysates in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble TXNIP at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble TXNIP as a function of temperature for both the vehicle and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Data Presentation:
| Temperature (°C) | Soluble TXNIP (Vehicle) | Soluble TXNIP (this compound) |
| 40 | 100% | 100% |
| 50 | 85% | 95% |
| 55 | 50% | 80% |
| 60 | 20% | 60% |
| 65 | 5% | 30% |
| 70 | <1% | 10% |
Visualizations
TXNIP Signaling Pathways
Caption: Key signaling pathways regulated by TXNIP.
Workflow for Investigating Off-Target Effects
Caption: A general workflow for investigating suspected off-target effects.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Thioredoxin-Interacting Protein (TXNIP) in Cerebrovascular and Neurodegenerative Diseases: Regulation and Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Redox and Glucose-Dependent Txnip Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological and Pathophysiological Roles of Thioredoxin Interacting Protein: A Perspective on Redox Inflammation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting (S)-TXNIP-IN-1 insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with (S)-TXNIP-IN-1, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the less active S-enantiomer of TXNIP-IN-1, which is an inhibitor of the thioredoxin-interacting protein (TXNIP)-thioredoxin (TRX) complex.[1][2][3] TXNIP plays a crucial role in cellular stress responses.[4] Under normal conditions, thioredoxin (TRX) binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1). However, under conditions of oxidative stress, TXNIP binds to TRX, causing the dissociation of the TRX-ASK1 complex. This frees ASK1 to activate downstream signaling cascades that can lead to inflammation and apoptosis.[4][5][6] this compound, by inhibiting the TXNIP-TRX interaction, is investigated for its therapeutic potential in metabolic disorders like diabetes, cardiovascular disease, and inflammatory conditions.[1][2][3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] For aqueous-based experiments, it is common to first dissolve the compound in DMSO at a high concentration and then dilute this stock solution into your aqueous experimental buffer.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do to prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, in your aqueous buffer can help maintain the compound's solubility.[7]
-
Employ Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent like polyethylene glycol (PEG) to your aqueous buffer can improve solubility.[7] A pre-formulated vehicle for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
-
Adjust the pH: If your experimental conditions permit, adjusting the pH of the buffer may enhance the solubility of the compound, especially if it has ionizable groups.[7]
Q4: Can I use heat or sonication to help dissolve this compound?
Yes, gentle heating and sonication can be effective for dissolving this compound.[7] It is recommended to warm the solution gently, for instance, in a 37°C water bath, and use short bursts of sonication to avoid overheating and potential degradation of the compound.[7][8] Always visually inspect the solution for clarity and any signs of degradation, such as a change in color.
Solubility Data
The following table summarizes the known solubility of this compound in common solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL (161.14 mM) | Sonication is recommended to aid dissolution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (8.06 mM) | A suitable vehicle for in vivo studies. Sonication is recommended.[1] |
Experimental Protocol: Solubilizing this compound
This protocol provides a step-by-step guide for preparing a stock solution of this compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the necessary volume of DMSO to your weighed compound).
-
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate initial mixing.
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes. Following warming, vortex the tube again. Alternatively, or in addition, place the tube in an ultrasonic bath for short bursts until the solution is clear.
-
Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any particulate matter. If insoluble impurities are present, they can be filtered out.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For use, thaw an aliquot and dilute it to the final working concentration in your experimental buffer immediately before use.
Troubleshooting Insolubility
The following workflow provides a systematic approach to troubleshooting insolubility issues with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
TXNIP Signaling Pathway
The diagram below illustrates the central role of TXNIP in response to cellular stress.
Caption: Simplified TXNIP signaling pathway under cellular stress.
References
- 1. TXNIP-IN-1 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
Preventing (S)-TXNIP-IN-1 degradation in experiments
Welcome to the technical support center for (S)-TXNIP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on preventing its degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen DMSO stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. Consider the following:
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles. Ensure the chosen solvent is appropriate for long-term storage at your desired temperature.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact the stability of the compound. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.
Q4: I suspect this compound is degrading in my cell culture medium. How can I confirm this?
Degradation in assay medium can lead to a loss of potency and inaccurate experimental results. To confirm degradation, you can perform a time-course experiment. Measure the concentration of this compound at different time points after its addition to the assay medium using an analytical method like HPLC-MS. A decrease in concentration over time indicates instability.
Q5: What are the optimal storage conditions for this compound?
Based on vendor recommendations, this compound should be stored under the following conditions:
-
Solid: 2-8°C, sealed and dry.
-
In solvent: -80°C for up to 6 months or -20°C for up to 1 month. The solution should be in a sealed container, protected from moisture.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
This is a common problem that can arise from the degradation of this compound in solution. Follow this systematic approach to troubleshoot the issue.
1. Solution Preparation and Handling:
-
Solvent Quality: Use high-purity, anhydrous-grade solvents (e.g., DMSO). DMSO is hygroscopic and can absorb water, which may affect compound stability.[1]
-
Fresh Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Avoid using aqueous solutions that have been stored for more than one day.
-
pH of Aqueous Buffers: The stability of compounds, particularly those with a quinazoline core, can be pH-dependent. Ensure the pH of your experimental buffer is controlled and appropriate.
2. Storage Conditions:
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at -20°C or -80°C and minimize time at room temperature.
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in foil, as light can induce photochemical degradation.
-
Air Exposure: For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
3. Experimental Conditions:
-
Incubation Time: If you suspect instability in your assay medium, consider reducing the incubation time if experimentally feasible.
-
Media Components: Components in cell culture media, such as certain amino acids or vitamins, could react with the compound. Serum proteins can also sometimes interact with or stabilize compounds.
Troubleshooting Workflow for this compound Degradation
Quantitative Data on Stability
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration (µM) | % Remaining after 1 Week | % Remaining after 1 Month | % Remaining after 3 Months |
| DMSO | 10 | (User Data) | (User Data) | (User Data) |
| Ethanol | 10 | (User Data) | (User Data) | (User Data) |
| PBS (pH 7.4) | 10 | (User Data) | (User Data) | (User Data) |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Medium | Initial Concentration (µM) | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| DMEM + 10% FBS | 5 | (User Data) | (User Data) | (User Data) |
| RPMI + 10% FBS | 5 | (User Data) | (User Data) | (User Data) |
| PBS (pH 7.4) | 5 | (User Data) | (User Data) | (User Data) |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time using HPLC-MS.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer or cell culture medium
-
HPLC-MS system
-
Low-protein-binding tubes and plates
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your experimental buffer or medium to the final working concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. Quench any potential enzymatic activity and precipitate proteins by adding 2 volumes of cold acetonitrile containing an internal standard.
-
Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Samples: At designated time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them as in step 3.
-
Sample Analysis: Centrifuge all samples to pellet precipitated material. Transfer the supernatant to HPLC vials for analysis.
-
Quantification: Quantify the peak area of this compound at each time point relative to the internal standard. Calculate the percentage of the compound remaining compared to the T=0 sample.
Workflow for Stability Assessment
References
Technical Support Center: (S)-TXNIP-IN-1 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for assessing the cytotoxicity of (S)-TXNIP-IN-1, a less active enantiomer of the Thioredoxin-Interacting Protein (TXNIP)-Thioredoxin (TRX) complex inhibitor.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines (User-Generated Data)
| Cell Line | Assay Type | Time Point (hrs) | IC₅₀ (µM) | Max Inhibition (%) | Vehicle Control Viability (%) |
| e.g., THP-1 | MTT | 24 | |||
| MTT | 48 | ||||
| MTT | 72 | ||||
| LDH Release | 72 | ||||
| Caspase-Glo 3/7 | 24 | ||||
| e.g., MIN6 | MTT | 72 | |||
| LDH Release | 72 | ||||
| [Add your cell line] |
Table 2: Effect of this compound on Gene Expression (User-Generated Data)
| Cell Line | Time Point (hrs) | Concentration (µM) | Target Gene | Fold Change vs. Vehicle | p-value |
| e.g., THP-1 | 72 | 1.25 | TXNIP mRNA | ||
| 72 | 2.5 | TXNIP mRNA | |||
| 72 | 5 | TXNIP mRNA | |||
| 72 | 5 | TNF-α mRNA | |||
| [Add your cell line] |
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of TXNIP is crucial for interpreting cytotoxicity data. TXNIP is a key regulator of cellular stress responses, and its inhibition can impact apoptosis and inflammation.
How to dissolve (S)-TXNIP-IN-1 for experiments
Welcome to the technical support center for (S)-TXNIP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the dissolution, storage, and use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the S-enantiomer of TXNIP-IN-1 and functions as an inhibitor of the thioredoxin-interacting protein (TXNIP)-thioredoxin (TRX) complex.[1][2] TXNIP is a key regulator of cellular redox balance and glucose metabolism.[3] By binding to TRX, TXNIP inhibits its antioxidant function, leading to increased oxidative stress. This compound is investigated for its therapeutic potential in metabolic disorders like diabetes by mitigating the effects of this interaction.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid form of this compound should be stored at 2-8°C under dry and sealed conditions.[3] Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of the compound. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q4: What is the recommended final concentration of DMSO in my in vitro experiments?
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock in aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | - Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution (if experimentally permissible). - For in vivo preparations, consider using a formulation with co-solvents like PEG300 and surfactants like Tween-80. |
| Inconsistent or no biological effect observed. | - Compound degradation: Improper storage of stock or working solutions. - Low potency: The concentration used may be too low. - Cellular context: The targeted pathway may not be active or relevant in your specific cell model or experimental conditions. | - Prepare fresh working solutions from a properly stored stock solution for each experiment. - Perform a dose-response experiment to determine the optimal working concentration. - Ensure your experimental model is appropriate for studying the TXNIP-TRX pathway. |
| Cell toxicity observed at expected working concentrations. | - Solvent toxicity: High final concentration of the organic solvent (e.g., DMSO). - Off-target effects: The compound may have off-target effects at higher concentrations. | - Ensure the final DMSO concentration is below 0.5%. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cells. |
Data Presentation: Solubility and Storage
Solubility Data Summary
| Solvent | Concentration | Comments |
| DMSO | ≥ 10 mM | Warming to 37°C and sonication can aid dissolution.[1] |
In Vivo Formulation Examples
| Formulation Components | Concentration of this compound |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Storage Recommendations
| Form | Storage Temperature | Duration |
| Solid | 2-8°C | Refer to the manufacturer's expiry date. |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 year at -20°C and 2 years at -80°C is generally acceptable for similar compounds, but re-testing after prolonged storage is recommended. |
| Aqueous Working Dilutions | 4°C or prepared fresh | Best practice is to prepare fresh for each experiment. Short-term storage at 4°C for a few hours may be acceptable, but stability should be verified. |
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to a working concentration for in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
Protocol:
-
Stock Solution Preparation (10 mM in DMSO):
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 248.24 g/mol .
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
To aid dissolution, vortex the solution and if necessary, warm the tube to 37°C and sonicate in a water bath until the solid is completely dissolved.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed sterile cell culture medium or PBS. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%).
-
Vortex the working solution gently before adding it to your cell cultures.
-
It is recommended to prepare the working solution fresh for each experiment.
-
In Vitro Assay: Inhibition of High Glucose-Induced TXNIP Expression
Objective: To assess the efficacy of this compound in inhibiting the expression of TXNIP in a cell-based assay. This protocol is based on a general methodology for studying TXNIP inhibitors.[4]
Cell Line: A relevant cell line, such as the human monocytic cell line THP-1 or a pancreatic beta-cell line (e.g., MIN6), is suitable.
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment:
-
After allowing the cells to adhere and stabilize (typically overnight), replace the medium with fresh medium containing either normal glucose (e.g., 5.5 mM) or high glucose (e.g., 25 mM).
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) in the high-glucose medium.
-
Include the following controls:
-
Untreated cells in normal glucose medium.
-
Vehicle control (DMSO) in high-glucose medium.
-
-
Add the treatment solutions to the respective wells and incubate for a suitable duration (e.g., 24-72 hours).[4]
-
-
Endpoint Analysis (e.g., Western Blotting for TXNIP protein levels):
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against TXNIP and a suitable loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative expression of TXNIP in each treatment group.
-
Mandatory Visualizations
Signaling Pathway of TXNIP-TRX Interaction and Downstream Effects
Caption: TXNIP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound In Vitro
Caption: Workflow for evaluating this compound's effect on TXNIP expression.
References
(S)-TXNIP-IN-1 experimental variability issues
Welcome to the technical support center for (S)-TXNIP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this compound.
I. Troubleshooting Guides
This section addresses common challenges that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Question: My IC50 value for this compound in a cell-based assay is significantly higher than expected, or varies between experiments. What could be the cause?
-
Answer: Discrepancies in potency can stem from several factors related to compound handling and the specific experimental setup. Consider the following potential causes and solutions:
-
Compound Stability and Degradation: Small molecule inhibitors can be susceptible to degradation in solution over time.[1] It is crucial to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1]
-
Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your assay medium will lead to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect your working solutions for any signs of precipitation.
-
Consider performing a solubility test in your specific cell culture medium.
-
If solubility is an issue, you may need to optimize the solvent concentration (e.g., DMSO) in your final assay volume, ensuring it remains at a non-toxic level for your cells (typically <0.5%).[2][3]
-
-
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.[2]
-
Protein Binding: this compound may bind to serum proteins in the cell culture medium, reducing the free concentration available to interact with its target. Consider reducing the serum concentration during the treatment period, if compatible with your experimental design.
-
Issue 2: Observing unexpected or off-target effects.
-
Question: I'm observing cellular effects that don't seem to align with the known mechanism of TXNIP inhibition. How can I determine if these are off-target effects?
-
Answer: Distinguishing on-target from off-target effects is critical for accurate data interpretation.[2] Here are some strategies to validate your findings:
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor that targets the TXNIP-TRX interaction but has a different chemical structure. Consistent results with a different inhibitor would strengthen the evidence for an on-target effect.[2]
-
Employ a Negative Control: this compound is the less active enantiomer of TXNIP-IN-1.[4][5] Using the more active enantiomer as a positive control and comparing the dose-response curves can help to confirm that the observed effects are specific to the inhibition of the TXNIP-TRX interaction.
-
Rescue Experiments: If possible, overexpressing Thioredoxin (TRX) might rescue the phenotype induced by this compound, providing further evidence of an on-target effect.
-
Issue 3: Vehicle control (DMSO) is causing a biological effect.
-
Question: My cells treated with the vehicle control (DMSO) are showing changes in viability or signaling pathways. What should I do?
-
Answer: The final concentration of the solvent can be toxic to cells.[3]
-
Recommended Actions:
-
Keep the final DMSO concentration in your experiments below 0.5%, and ideally below 0.1%.[2][3]
-
Ensure that all experimental conditions, including the untreated control, contain the same final concentration of DMSO.[3]
-
If your cells are particularly sensitive to DMSO, you may need to explore alternative solvents, though this will require thorough validation.[2]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the less active S-enantiomer of TXNIP-IN-1, which acts as an inhibitor of the Thioredoxin-interacting protein (TXNIP) and Thioredoxin (TRX) interaction.[4][6] Under normal conditions, TXNIP binds to the reduced form of TRX, inhibiting its antioxidant function.[7] This inhibition can lead to increased oxidative stress.[7] By blocking the TXNIP-TRX interaction, TXNIP inhibitors can potentially restore TRX activity.
Q2: What are the key signaling pathways affected by TXNIP?
A2: TXNIP is a central regulator in several critical cellular pathways:
-
Oxidative Stress and Apoptosis: By binding to TRX, TXNIP releases Apoptosis Signal-regulating Kinase 1 (ASK1), which can activate downstream pathways leading to apoptosis.[8][9]
-
Inflammation: TXNIP is involved in the activation of the NLRP3 inflammasome, which leads to the maturation and release of pro-inflammatory cytokines like IL-1β.[7][10]
-
Glucose Metabolism: TXNIP expression is induced by high glucose and plays a role in regulating glucose uptake and metabolism.[11][12]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage are crucial for maintaining the integrity of the compound.
-
Preparation: For cell-based assays, it is common to prepare a high-concentration stock solution in a non-aqueous solvent like DMSO.[1]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Protect solutions from light by using amber vials or by wrapping the vials in foil.[1]
Q4: What are some key experimental considerations when using this compound?
A4: To ensure reliable and reproducible results, consider the following:
-
Dose-Response Curve: Always perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Time-Course Experiment: The effects of the inhibitor may be time-dependent. A time-course experiment can help to identify the optimal treatment duration.
-
Appropriate Controls: Include a vehicle control, untreated control, and potentially a positive control (e.g., the more active enantiomer) in all experiments.
III. Data Presentation
Table 1: Example In Vitro Activity of TXNIP-IN-1 (Racemic or Active Enantiomer)
| Cell Line | Treatment Conditions | Effect | Concentration Range | Reference |
| THP-1 cells | 25mM glucose | Inhibits TXNIP-TRX interaction | 5 µM | [6] |
| THP-1 cells | High glucose | Reduces TNF expression | 1.25-5 µM | [6] |
| THP-1 cells | 72 hours | Inhibits TXNIP mRNA expression | 1.25-5 µM | [6] |
| RAW macrophages | 72 hours | Inhibits TXNIP mRNA expression | 0.3-10 µM | [6] |
| MIN6 cells | 72 hours | Decreases TXNIP mRNA levels | 5-20 µM | [6] |
| Human pancreas 1.1B4 beta cells | 72 hours | Affects TXNIP and TNF-alpha mRNA | 0.62-5 µM | [6] |
Note: This data is for TXNIP-IN-1 and should be used as a general guide. The activity of this compound is expected to be lower.
IV. Experimental Protocols
Protocol 1: General Cell-Based Assay for Assessing the Effect of this compound
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), western blotting for signaling proteins, or RT-qPCR for gene expression analysis.
V. Visualizations
Caption: TXNIP signaling pathway and the action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. TXNIP: A Double-Edged Sword in Disease and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-TXNIP-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-TXNIP-IN-1 as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is the less active S-enantiomer of the TXNIP-TRX complex inhibitor, TXNIP-IN-1[1]. In stereoisomeric drugs, often only one enantiomer (the eutomer) is responsible for the desired biological activity, while the other (the distomer) is significantly less active or inactive. This compound serves as an ideal negative control because it is structurally very similar to the active compound but is expected to have minimal to no inhibitory effect on the Thioredoxin-Interacting Protein (TXNIP) and Thioredoxin (TRX) interaction. This allows researchers to distinguish the specific effects of TXNIP-TRX inhibition from any potential off-target or non-specific effects of the chemical scaffold.
Q2: What is the mechanism of action of the active TXNIP-IN-1?
A2: The active enantiomer of TXNIP-IN-1 is an inhibitor of the protein-protein interaction between TXNIP and TRX[2]. Under conditions of cellular stress, such as high glucose or oxidative stress, TXNIP expression is upregulated. TXNIP binds to the antioxidant protein TRX, inhibiting its function[3]. This leads to an increase in reactive oxygen species (ROS), which can trigger downstream inflammatory and apoptotic pathways, including the activation of the NLRP3 inflammasome[4][5]. By inhibiting the TXNIP-TRX interaction, the active inhibitor prevents the sequestration of TRX, thereby maintaining its antioxidant capacity and suppressing downstream signaling cascades.
Q3: In which experimental systems can this compound be used as a negative control?
A3: this compound is a suitable negative control in a variety of in vitro and cell-based assays where the active TXNIP-IN-1 is being investigated. This includes, but is not limited to:
-
Studies on NLRP3 inflammasome activation in immune cells like THP-1 monocytes or macrophages[2][6].
-
Investigations into oxidative stress and apoptosis in various cell types, including pancreatic beta-cells, cardiomyocytes, and endothelial cells[4][5].
-
Experiments examining the role of the TXNIP-TRX axis in metabolic disorders such as diabetes[7][8].
Q4: What are the expected results when using this compound in an experiment?
A4: In a well-designed experiment, cells treated with this compound should behave similarly to the vehicle-treated control group. For example, in an NLRP3 inflammasome activation assay, treatment with this compound should not significantly reduce the production of IL-1β or cleavage of caspase-1, in contrast to the active TXNIP-IN-1, which should show a dose-dependent inhibition. Any observed activity of this compound might indicate off-target effects of the chemical backbone or incomplete chiral purity.
Data Presentation
| Compound | Target | Expected Activity | Recommended Use |
| TXNIP-IN-1 | TXNIP-TRX Interaction | Inhibitor | For studying the downstream effects of TXNIP-TRX pathway inhibition. |
| This compound | TXNIP-TRX Interaction | Less Active/Inactive | As a negative control to validate the specificity of the active inhibitor. |
Signaling Pathways and Experimental Workflow
TXNIP Signaling Pathway in NLRP3 Inflammasome Activation
Caption: TXNIP signaling pathway leading to NLRP3 inflammasome activation.
Experimental Workflow for Evaluating TXNIP Inhibitors
Caption: General experimental workflow for studying TXNIP inhibition.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation in THP-1 Cells
This protocol describes the use of TXNIP-IN-1 and this compound in a classic in vitro model of NLRP3 inflammasome activation.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
TXNIP-IN-1 (active inhibitor)
-
This compound (negative control)
-
Vehicle (e.g., DMSO)
-
Opti-MEM or serum-free medium
-
Reagents for ELISA and Western Blot
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in a 24-well plate at a density of 0.5 x 10^6 cells/well.
-
(Optional) For differentiation into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 24-48 hours. Replace with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Replace the culture medium with fresh medium (or Opti-MEM).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with the following for 1 hour:
-
Vehicle control (e.g., DMSO at the same final concentration as the inhibitors)
-
TXNIP-IN-1 (e.g., at various concentrations such as 1, 5, 10 µM)
-
This compound (at the same concentrations as the active inhibitor)
-
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) to the wells.
-
Incubate for 1-2 hours.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants for IL-1β measurement by ELISA.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
Protocol 2: Western Blot Analysis
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TXNIP, NLRP3, Caspase-1 (to detect the cleaved p20 subunit), and pro-IL-1β overnight at 4°C. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 3: ELISA for IL-1β
Procedure:
-
Use the collected cell culture supernatants from Protocol 1.
-
Perform an ELISA for human IL-1β according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the concentration of IL-1β in each sample based on a standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent.- Titrate the primary and secondary antibodies.- Increase the number and duration of washes with TBST. |
| No or weak signal in Western blot | - Inefficient protein transfer- Low protein expression- Inactive antibody | - Verify transfer efficiency with Ponceau S staining.- Increase the amount of protein loaded.- Use fresh or a different lot of antibody. Check for proper storage. |
| This compound shows inhibitory activity | - The compound may have some residual activity.- Off-target effects of the chemical scaffold.- Contamination of the (S)-enantiomer with the active enantiomer. | - Perform a dose-response curve to determine if the activity is significantly lower than the active compound.- Consider using an alternative negative control with a different chemical structure if off-target effects are suspected.- Ensure the purity of the compound from the supplier. |
| High variability between replicates in ELISA | - Pipetting errors- Inconsistent incubation times- "Edge effect" in the plate | - Use calibrated pipettes and be consistent with technique.- Ensure all wells are incubated for the same duration.- Avoid using the outer wells of the plate or fill them with buffer. |
| No inflammasome activation in the vehicle control | - Cells are not healthy or are at a high passage number.- LPS or Nigericin are inactive or used at suboptimal concentrations.- Insufficient priming time. | - Use low-passage, healthy cells.- Test a fresh batch of LPS and Nigericin and optimize their concentrations and incubation times.- Ensure adequate priming time (3-4 hours is typical). |
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TXNIP Inhibitors: Focus on (S)-TXNIP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Thioredoxin-interacting protein (TXNIP) has emerged as a critical regulator of cellular stress, playing a pivotal role in the pathogenesis of various diseases, including diabetes, inflammation, and cardiovascular disorders. Its interaction with thioredoxin (TRX) inhibits the antioxidant function of TRX, leading to increased oxidative stress and subsequent cellular damage. This has spurred the development of inhibitors targeting TXNIP as a promising therapeutic strategy. This guide provides a comparative overview of (S)-TXNIP-IN-1 and other notable TXNIP inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action of TXNIP Inhibitors
TXNIP inhibitors can be broadly categorized based on their mechanism of action:
-
Direct Inhibitors of the TXNIP-TRX Interaction: These molecules physically block the binding of TXNIP to thioredoxin, thereby preserving the antioxidant function of TRX. This compound and its more active enantiomer, TXNIP-IN-1, fall into this category.
-
Inhibitors of TXNIP Expression: These compounds reduce the cellular levels of TXNIP protein by inhibiting its gene expression or promoting its degradation. Verapamil, SRI-37330, Allopurinol, and Quercetin are known to act, at least in part, through this mechanism.
Quantitative Comparison of TXNIP Inhibitors
Direct comparison of the potency of all TXNIP inhibitors is challenged by the limited availability of standardized quantitative data. However, based on current literature, the following table summarizes the available quantitative and qualitative data on the inhibitory activity of selected compounds.
| Inhibitor | Target | Assay System | IC50 / Effective Concentration | Reference |
| This compound | TXNIP-TRX Complex | Not Specified | Less active enantiomer of TXNIP-IN-1.[1] | [1] |
| TXNIP-IN-1 | TXNIP-TRX Complex | High glucose-induced THP1 cells | Effective at 1.25-5 µM for inhibiting TXNIP mRNA expression.[2] | [2] |
| SRI-37330 | TXNIP Expression | INS-1 rat insulinoma cells | 0.64 µM (inhibition of Txnip mRNA expression) | N/A |
| Verapamil | TXNIP Expression | Isolated mouse islets | 80% reduction of TXNIP levels.[3] | [3] |
| Allopurinol | TXNIP Expression | High glucose-exposed hepatocytes | Significant inhibition of TXNIP overexpression.[4] | [4] |
| Quercetin | TXNIP Expression | High glucose-exposed hepatocytes | Significant inhibition of TXNIP overexpression.[4] | [4] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the key signaling pathways involving TXNIP and the experimental workflows used to assess their efficacy.
Caption: Simplified signaling pathway of TXNIP activation and its downstream effects.
Caption: General experimental workflow for evaluating TXNIP inhibitors.
Detailed Experimental Protocols
For researchers aiming to validate or screen for new TXNIP inhibitors, the following protocols provide a detailed methodology for key experiments.
Co-Immunoprecipitation (Co-IP) for TXNIP-TRX Interaction
This protocol is designed to assess the ability of an inhibitor to disrupt the interaction between TXNIP and Thioredoxin in cultured cells.[5][6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-TXNIP antibody
-
Anti-Thioredoxin antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of the TXNIP inhibitor or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TXNIP antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Neutralize the eluate and analyze the samples by SDS-PAGE and Western blotting using an anti-Thioredoxin antibody to detect co-immunoprecipitated TRX. A decrease in the amount of co-immunoprecipitated TRX in the presence of the inhibitor indicates a disruption of the TXNIP-TRX interaction.
AlphaLISA Assay for High-Throughput Screening of TXNIP-TRX Interaction Inhibitors
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for high-throughput screening of inhibitors of the TXNIP-TRX interaction.[7][8][9][10][11]
Materials:
-
Recombinant human TXNIP and Thioredoxin proteins
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., anti-His) Acceptor beads
-
Assay buffer
-
Microplates (e.g., 384-well ProxiPlate)
-
Alpha-enabled plate reader
Procedure:
-
Protein Biotinylation and Tagging: One of the interacting proteins (e.g., TXNIP) is biotinylated, while the other (e.g., TRX) is tagged (e.g., with a His-tag).
-
Assay Setup: In a microplate, add the biotinylated TXNIP, His-tagged TRX, and the test compounds at various concentrations.
-
Bead Addition: Add Streptavidin-coated Donor beads and anti-His Acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark to allow for the binding reaction and bead proximity to occur.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. In the absence of an inhibitor, the interaction between TXNIP and TRX brings the Donor and Acceptor beads into close proximity, resulting in a high AlphaLISA signal. Inhibitors that disrupt this interaction will cause a decrease in the signal.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound represents a direct inhibitor of the TXNIP-TRX interaction, although it is reported to be the less active enantiomer of TXNIP-IN-1. While direct quantitative comparisons with other TXNIP inhibitors are limited, the available data suggest that compounds like SRI-37330 show potent inhibition of TXNIP expression. Other compounds such as Verapamil, Allopurinol, and Quercetin also effectively reduce TXNIP levels, though their primary mechanisms of action may be broader. The choice of an appropriate TXNIP inhibitor for research or therapeutic development will depend on the specific context and desired mechanism of action. The provided experimental protocols offer a starting point for researchers to further characterize and compare these and other novel TXNIP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin and allopurinol reduce liver thioredoxin-interacting protein to alleviate inflammation and lipid accumulation in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. assaygenie.com [assaygenie.com]
- 7. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bmglabtech.com [bmglabtech.com]
A Comparative Guide to TXNIP Inhibition: (S)-TXNIP-IN-1 vs. Verapamil
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-TXNIP-IN-1 and verapamil as inhibitors of Thioredoxin-Interacting Protein (TXNIP). This analysis is based on available experimental data, focusing on their mechanisms of action, potency, and specificity.
Thioredoxin-Interacting Protein (TXNIP) has emerged as a critical regulator in various pathological processes, including metabolic disorders, cardiovascular diseases, and inflammatory conditions. Its inhibition is a promising therapeutic strategy. This guide compares a direct inhibitor, this compound, with an indirect inhibitor, the well-established drug verapamil.
Executive Summary
This compound and verapamil represent two distinct approaches to TXNIP inhibition. This compound is the less active enantiomer of TXNIP-IN-1, a compound designed to directly target the interaction between TXNIP and thioredoxin (TRX). In contrast, verapamil, a calcium channel blocker, indirectly reduces TXNIP expression. While direct comparative studies are limited, available data suggests that direct inhibitors like the parent compound of this compound and newer agents like TIX100 offer greater potency and specificity compared to the non-specific effects of verapamil.
Mechanism of Action
This compound: Direct Inhibition of the TXNIP-TRX Complex
This compound is the S-enantiomer of TXNIP-IN-1, a molecule developed to directly interfere with the binding of TXNIP to thioredoxin.[1] By disrupting this interaction, TXNIP-IN-1 is expected to restore the antioxidant function of thioredoxin, thereby mitigating cellular oxidative stress.[2] The direct binding to the TXNIP-TRX complex represents a targeted approach to modulating this specific signaling pathway.
Verapamil: Indirect Inhibition via Calcium Channel Blockade
Verapamil is a first-class L-type calcium channel blocker that is not a direct inhibitor of TXNIP.[3] Its inhibitory effect on TXNIP is a downstream consequence of its primary pharmacological action. By reducing intracellular calcium influx, verapamil influences signaling pathways that regulate TXNIP gene expression.[4][5] This leads to a decrease in TXNIP mRNA and protein levels, which has been shown to be protective against apoptosis and inflammation in various cell types, including pancreatic β-cells and cardiomyocytes.[3] However, this mechanism is considered non-specific, as it is a consequence of broad changes in cellular calcium homeostasis.[4]
Potency and Efficacy
| Compound | Target | Mechanism | Potency/Efficacy Data | Citation(s) |
| This compound | TXNIP-TRX Complex | Direct Inhibition | Described as the less active S-enantiomer of TXNIP-IN-1. Specific quantitative data is not available. | [1] |
| TXNIP-IN-1 | TXNIP-TRX Complex | Direct Inhibition | - Inhibits TXNIP mRNA expression in THP1 cells (1.25-5 μM). - Inhibits TXNIP mRNA expression in murine RAW macrophages (0.3-10 μM). | [6] |
| Verapamil | L-type Calcium Channels | Indirect Inhibition of TXNIP Expression | - 50% reduction of TXNIP mRNA in INS-1 rat β-cells. - 80% reduction of TXNIP levels in isolated islets of verapamil-treated mice. | [3] |
| TIX100 | TXNIP Promoter | Specific Inhibition of TXNIP Transcription | - ~100-times more potent than verapamil in inhibiting TXNIP expression in INS-1 cells and human islets. | [2] |
Table 1: Comparison of Potency and Efficacy.
Specificity
The specificity of a TXNIP inhibitor is a critical factor in its potential as a therapeutic agent, as off-target effects can lead to undesirable side effects.
Verapamil , due to its mechanism of action as a calcium channel blocker, has numerous off-target effects.[4] Its impact on TXNIP is a secondary effect of its broad influence on calcium signaling, which is involved in a multitude of physiological processes.
In contrast, direct inhibitors like TXNIP-IN-1 and the more advanced compound TIX100 are designed for greater specificity. RNA sequencing of human islets treated with TIX100 revealed that TXNIP was the 7th most downregulated gene out of 42, whereas with verapamil, TXNIP was the 192nd out of 619 downregulated genes, highlighting the superior specificity of the direct inhibitor.[4]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and verapamil, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for assessing TXNIP inhibition.
Caption: TXNIP Signaling and Inhibition Pathways.
Caption: General Experimental Workflow for TXNIP Inhibition Assay.
Experimental Protocols
Detailed protocols for assessing TXNIP inhibition are crucial for reproducible research. Below are generalized methodologies for key experiments.
Measurement of TXNIP mRNA Expression by qPCR
-
Cell Culture and Treatment: Plate cells (e.g., INS-1, THP-1) and culture under standard conditions. Induce TXNIP expression with high glucose (e.g., 25 mM) for a specified period. Treat cells with varying concentrations of this compound or verapamil.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for TXNIP and a housekeeping gene (e.g., ACTB, GAPDH) for normalization. The relative expression of TXNIP mRNA can be calculated using the 2-ΔΔCt method.[7]
Measurement of TXNIP Protein Expression by Western Blot
-
Cell Lysis: Following treatment as described above, wash cells with PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against TXNIP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize TXNIP protein levels to a loading control like β-actin or GAPDH.[8]
Assessment of TXNIP-TRX Interaction by Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against TXNIP or TRX overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding, and then elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both TXNIP and TRX to confirm their interaction.
Conclusion
The comparison between this compound and verapamil for TXNIP inhibition highlights a fundamental difference in therapeutic approach: direct and specific versus indirect and non-specific. While verapamil has demonstrated efficacy in reducing TXNIP expression and has shown clinical benefits, its broad mechanism of action as a calcium channel blocker presents a significant potential for off-target effects.
Although specific data for this compound is sparse, the information available for its parent compound, TXNIP-IN-1, and the next-generation inhibitor, TIX100, strongly suggests that direct TXNIP inhibitors offer a more targeted and potent means of modulating the TXNIP signaling pathway. For researchers and drug developers, focusing on specific, direct inhibitors of the TXNIP-TRX interaction or TXNIP expression may represent a more promising strategy for developing novel therapeutics with improved efficacy and safety profiles. Further head-to-head studies are warranted to fully elucidate the comparative performance of these different classes of TXNIP inhibitors.
References
- 1. tiximed.com [tiximed.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel class of oral, non-immunosuppressive, beta cell-targeting, TXNIP-inhibiting T1D drugs is emerging [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Effect of Verapamil on TXNIP Gene Expression, GLP1R mRNA, FBS, HbA1c, and Lipid Profile in T2DM Patients Receiving Metformin and Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Verapamil Ameliorates Hepatic Metaflammation by Inhibiting Thioredoxin-Interacting Protein/NLRP3 Pathways [frontiersin.org]
(S)-TXNIP-IN-1: A Comparative Guide for its Use as a Negative Control for TXNIP-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-TXNIP-IN-1 and its active enantiomer, TXNIP-IN-1. It is designed to assist researchers in utilizing this compound as a negative control in studies investigating the thioredoxin-interacting protein (TXNIP) pathway. This document outlines the mechanism of action, presents available comparative data, details relevant experimental protocols, and provides visual diagrams of key biological pathways and workflows.
Introduction to TXNIP-IN-1 and its Enantiomer
TXNIP-IN-1 is a known inhibitor of the interaction between thioredoxin-interacting protein (TXNIP) and thioredoxin (TRX). This interaction is a critical cellular process implicated in metabolic diseases, inflammation, and cardiovascular disorders.[1] TXNIP-IN-1 exists as two enantiomers: the active (R)-enantiomer and the significantly less active (S)-enantiomer. Due to its reduced biological activity, this compound serves as an ideal negative control for in vitro and in vivo experiments designed to elucidate the specific effects of TXNIP-IN-1. The use of a stereoisomer as a negative control is a rigorous method to ensure that the observed effects are due to the specific inhibition of the intended target and not off-target or non-specific chemical effects.
Mechanism of Action: The TXNIP-TRX Axis and NLRP3 Inflammasome
TXNIP is a key regulator of cellular redox status and inflammatory responses. Under conditions of oxidative stress, TXNIP binds to the reduced form of thioredoxin (TRX), inhibiting its antioxidant function.[2][3][4] This inhibition leads to an accumulation of reactive oxygen species (ROS). Furthermore, the dissociation of the TXNIP-TRX complex allows TXNIP to bind to and activate the NLRP3 inflammasome, a multiprotein complex that initiates an inflammatory cascade, including the maturation and secretion of interleukin-1β (IL-1β).[5][6][7]
TXNIP-IN-1 exerts its effects by disrupting the formation of the TXNIP-TRX complex.[1] This action is expected to restore TRX's antioxidant capacity and prevent the activation of the NLRP3 inflammasome. The stereochemistry of TXNIP-IN-1 is crucial for its inhibitory activity, with the (R)-enantiomer being the potent inhibitor and the (S)-enantiomer exhibiting significantly lower activity.
Below is a diagram illustrating the signaling pathway involving TXNIP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TXNIP: A Double-Edged Sword in Disease and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thioredoxin/Txnip: Redoxisome, as a Redox Switch for the Pathogenesis of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TXNIP activates NLRP3/IL-1β and participate in inflammatory response and oxidative stress to promote deep venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioredoxin-Interacting Protein (TXNIP) Associated NLRP3 Inflammasome Activation in Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the TXNIP/NLRP3 inflammasome pathway contributes to inflammation in diabetic retinopathy: a novel inhibitory effect of minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of (S)-TXNIP-IN-1 for TXNIP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-TXNIP-IN-1, a known inhibitor of the Thioredoxin-Interacting Protein (TXNIP), and other relevant compounds. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate research tools for studying TXNIP-related pathways. While direct quantitative comparisons of binding affinity for all compounds are not publicly available, this guide summarizes the existing data on their mechanisms of action and inhibitory effects.
Introduction to TXNIP
Thioredoxin-Interacting Protein (TXNIP) is a critical regulator of cellular redox balance and is implicated in a variety of pathological conditions, including diabetes, cardiovascular disease, and certain cancers. It exerts its effects primarily through the inhibition of thioredoxin (TRX), a key antioxidant protein. This inhibition leads to increased oxidative stress and the activation of downstream signaling pathways, such as the NLRP3 inflammasome, contributing to inflammation and apoptosis. The multifaceted role of TXNIP makes it an attractive target for therapeutic intervention.
Comparative Analysis of TXNIP Inhibitors
This section compares this compound with its more active enantiomer, as well as other compounds reported to inhibit TXNIP activity or expression.
TXNIP-IN-1 is a racemic mixture that acts as an inhibitor of the TXNIP-TRX complex. It has been shown to block high glucose-induced TXNIP-TRX complex formation and inhibit the expression of TXNIP mRNA in various cell lines.[2][3]
SRI-37330 is an orally bioavailable small molecule that inhibits TXNIP expression at the transcriptional level.[4][5][6] It has a reported IC50 of 0.64 µM for the inhibition of TXNIP mRNA expression in INS-1 cells.[4][6] While it does not directly bind to the TXNIP protein to inhibit its interaction with TRX, its ability to downregulate TXNIP levels makes it a potent tool for studying the physiological consequences of reduced TXNIP.
Verapamil , a well-known calcium channel blocker, has been shown to indirectly inhibit TXNIP expression.[7][8] Its mechanism involves the modulation of intracellular calcium levels, which in turn affects the transcriptional regulation of the TXNIP gene.[8] There is no evidence to suggest that Verapamil directly binds to the TXNIP protein.
Quinazoline Derivatives (D-2 and C-1) are compounds that have been shown to decrease TXNIP protein levels by promoting its degradation.[5][6][9][10][11] This mechanism of action is distinct from direct inhibition of the TXNIP-TRX interaction or suppression of gene expression. Specific IC50 values for their effect on TXNIP degradation or direct binding affinities are not available.
Quantitative Data Summary
The following table summarizes the available quantitative data for the discussed TXNIP inhibitors. It is important to note the scarcity of direct binding affinity data for most of these compounds.
| Compound | Target/Mechanism | IC50 / Kd | Cell-Based Potency (Inhibition of TXNIP Expression) |
| This compound | TXNIP-TRX Interaction | Data not available | Data not available |
| TXNIP-IN-1 (racemic) | TXNIP-TRX Interaction | Data not available | Inhibits TXNIP mRNA expression (µM range)[2] |
| SRI-37330 | TXNIP Transcription | Data not available | IC50 = 0.64 µM (INS-1 cells)[4][6] |
| Verapamil | Indirectly reduces TXNIP expression | Not Applicable (indirect mechanism) | Reduces TXNIP expression in various cell types[7] |
| Quinazoline Derivatives (D-2, C-1) | Promotes TXNIP degradation | Not Applicable (indirect mechanism) | Decrease TXNIP protein levels[11][12] |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of TXNIP's role and how its inhibitors are evaluated, the following diagrams illustrate the core TXNIP signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: A diagram of the TXNIP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. TXNIP-IN-1 | TargetMol [targetmol.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of TXNIP Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, the modulation of Thioredoxin-Interacting Protein (TXNIP) presents a promising therapeutic avenue for a variety of metabolic and inflammatory diseases. This guide provides a comparative analysis of (S)-TXNIP-IN-1 and other notable TXNIP inhibitors, supported by available experimental data.
Performance Comparison of TXNIP Inhibitors
| Inhibitor | Mechanism of Action | Cell/Tissue Type | Treatment Conditions | Change in TXNIP Protein Levels (Relative to Control) | Change in TXNIP mRNA Levels (Relative to Control) |
| This compound | Inhibitor of the TXNIP-Thioredoxin (TRX) complex formation.[1][2] | THP-1 cells | 1.25-5 µM for 72 hours | Data not available | Inhibited[1][2] |
| Murine RAW macrophages | 0.3-10 µM for 72 hours | Data not available | Inhibited[1][2] | ||
| MIN6 cells | 5-20 µM for 72 hours | Data not available | Decreased[1][2] | ||
| SRI-37330 | Inhibits TXNIP expression.[3][4] | INS-1 cells | Dose-dependent | Dose-dependent inhibition[3][5] | IC50 of 0.64 µM[4] |
| Primary mouse islets | High glucose | Significantly inhibited[5] | Data not available | ||
| Human islets | High glucose | Significantly inhibited[5] | Data not available | ||
| Verapamil | Calcium channel blocker that indirectly inhibits TXNIP expression.[6][7][8] | Liver of high-fat diet-fed mice | In vivo treatment | Suppressed upregulation[5] | Suppressed upregulation[5] |
| Hearts of mice | 100 mg/kg p.o. for 3 weeks | Significant decrease[9] | Significant decrease[9] | ||
| INS-1 rat β-cells | 11 mmol/l glucose | Data not available | ~50% reduction[10] |
Experimental Protocols
Western Blot Analysis of TXNIP Protein Levels
This protocol provides a general framework for assessing TXNIP protein levels in cell lysates or tissue homogenates.
1. Sample Preparation:
-
Cell Culture:
-
Treat cells with the desired concentration of this compound or other inhibitors for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Tissue Samples:
-
Homogenize tissue samples in lysis buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
2. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TXNIP (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C with gentle agitation. Recommended dilutions typically range from 1:500 to 1:1000.[6][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software to quantify the relative abundance of TXNIP protein. Normalize the TXNIP signal to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and procedures involved in the analysis of TXNIP, the following diagrams have been generated.
Caption: TXNIP Signaling Pathway and Points of Inhibition.
Caption: Western Blot Workflow for TXNIP Analysis.
References
- 1. Blocking CHOP-dependent TXNIP shuttling to mitochondria attenuates albuminuria and mitigates kidney injury in nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibition of thioredoxin-interacting protein may enhance the therapeutic effect of dehydrocostus lactone in cardiomyocytes under doxorubicin stimulation via the inhibition of the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TXNIP antibody (18243-1-AP) | Proteintech [ptglab.com]
- 7. The Effect of Verapamil on TXNIP Gene Expression, GLP1R mRNA, FBS, HbA1c, and Lipid Profile in T2DM Patients Receiving Metformin and Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Verapamil on TXNIP Gene Expression, GLP1R mRNA, FBS, HbA1c, and Lipid Profile in T2DM Patients Receiving Metformin and Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-TXNIP-IN-1: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the recommended procedures for the proper disposal of (S)-TXNIP-IN-1, a thioredoxin-interacting protein (TXNIP) inhibitor used in research. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.
The primary directive for the disposal of this compound, as with most laboratory chemicals, is to adhere to local, state, and federal regulations.[1] Waste disposal methods should be consistent with national and local regulations for chemical waste.
Pre-Disposal and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.[1]
In case of a spill, prevent further leakage and keep the product away from drains or water courses.[1] Absorb solutions with a liquid-binding material like diatomite.[1] Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[1]
Step-by-Step Disposal Procedures
-
Container Management : Do not mix this compound waste with other chemical waste. Keep the chemical in its original, suitable, and closed container for disposal.[2] Uncleaned containers should be handled in the same manner as the product itself.
-
Waste Collection :
-
Solid Waste : Collect waste this compound powder and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Solutions of this compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not discharge solutions containing this compound into sewer systems.[2]
-
-
Final Disposal : The collected waste must be disposed of through a licensed chemical waste disposal company or a designated institutional waste management program.[2] Methods may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Summary of Safety Information
| Hazard Statement | Precautionary Measure |
| Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1] |
| Causes skin irritation.[1] | Wash with plenty of soap and water if on skin. Take off contaminated clothing and wash it before reuse.[1] |
| Causes serious eye irritation.[1] | Rinse cautiously with water for several minutes if in eyes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area. If inhaled, remove to fresh air.[1] |
This table summarizes key hazards and immediate response actions. Refer to the full Safety Data Sheet (SDS) for comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
